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  • Product: 5-Methyl-3-phenyl-1H-pyrazol-1-amine
  • CAS: 77202-05-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Amino-3-methyl-1-phenylpyrazole: Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Isomeric Landscape of Phenyl-Methyl-Aminopyrazoles The nomenclature of substituted pyrazoles can present ambiguities. The topic of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape of Phenyl-Methyl-Aminopyrazoles

The nomenclature of substituted pyrazoles can present ambiguities. The topic of this guide, "5-Methyl-3-phenyl-1H-pyrazol-1-amine," suggests an N-amino pyrazole structure where the amino group is attached to the nitrogen at position 1 of the pyrazole ring. While synthetically plausible, the vast majority of scientific literature and commercially available reagents correspond to the isomeric structure 5-Amino-3-methyl-1-phenylpyrazole (CAS No. 1131-18-6).[1] This isomer, more systematically named 3-methyl-1-phenyl-1H-pyrazol-5-amine , is a stable and versatile building block in synthetic chemistry.[2]

Given its prevalence and extensive characterization, this guide will focus on the physicochemical properties and analytical methodologies for 5-Amino-3-methyl-1-phenylpyrazole . This approach ensures that the provided information is robust, well-supported by experimental data, and immediately applicable to researchers in the field.

Core Physicochemical Properties

5-Amino-3-methyl-1-phenylpyrazole is a stable, crystalline solid at room temperature. Its core structure consists of a pyrazole ring substituted with a methyl group at position 3, a phenyl group at position 1 of the nitrogen, and an amino group at position 5. This arrangement of substituents dictates its chemical reactivity and physical properties.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [1]
CAS Number 1131-18-6[3]
Appearance White to yellow or orange crystalline powder[2][4]
Melting Point 114-117 °C[1]
Boiling Point 333 °C (estimated)[4]
Solubility Insoluble in water. Soluble in ethanol and other organic solvents.[5]
pKa Data not readily available[6]
LogP 1.9 (calculated)[7]
Synthesis and Chemical Reactivity
2.1. General Synthesis Pathway

5-Amino-3-methyl-1-phenylpyrazole is commonly synthesized via the condensation reaction of a β-ketonitrile with phenylhydrazine. A typical precursor is (1-ethoxyethylidene)malononitrile, which reacts with phenylhydrazine in a solvent like ethanol, often in the presence of a base such as sodium acetate.[8] The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring system.[9]

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Identity cluster_confirmation Final Confirmation Syn Synthesized Compound NMR NMR (¹H, ¹³C) Syn->NMR IR IR Spectroscopy Syn->IR MS Mass Spectrometry Syn->MS TLC TLC Syn->TLC HPLC HPLC Syn->HPLC MP Melting Point Syn->MP Confirm Structure & Purity Confirmed NMR->Confirm Structural Elucidation IR->Confirm Structural Elucidation MS->Confirm Structural Elucidation TLC->Confirm Purity Assessment HPLC->Confirm Purity Assessment MP->Confirm Purity Assessment

Caption: Workflow for the characterization of 5-Amino-3-methyl-1-phenylpyrazole.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of proton in the molecule.

    • Phenyl Protons: The five protons of the phenyl ring typically appear as a multiplet in the aromatic region (δ 7.2-7.8 ppm).

    • Pyrazole Proton (H4): The single proton on the pyrazole ring at position 4 appears as a singlet, typically around δ 5.5-6.0 ppm.

    • Amino Protons (-NH₂): The two protons of the amino group give rise to a broad singlet, the chemical shift of which is concentration and solvent-dependent but often observed around δ 3.5-4.5 ppm.

    • Methyl Protons (-CH₃): The three protons of the methyl group at position 3 appear as a sharp singlet in the upfield region, typically around δ 2.1-2.3 ppm.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum confirms the carbon framework. [10] * Phenyl Carbons: Signals for the six carbons of the phenyl ring are observed in the δ 120-140 ppm range.

    • Pyrazole Carbons: The three carbons of the pyrazole ring will have distinct chemical shifts. C5 (bearing the amino group) is typically the most upfield of the ring carbons attached to a heteroatom, while C3 (with the methyl group) and C4 will also show characteristic signals.

    • Methyl Carbon: The methyl carbon signal appears at a high field, typically around δ 10-15 ppm.

Experimental Protocol (NMR):

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

  • Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC. [5]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The gas-phase IR spectrum is available in the NIST Chemistry WebBook. [11]

  • N-H Stretching: The amino group exhibits two characteristic stretching vibrations in the range of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic): Absorption bands for the C-H stretching of the phenyl and pyrazole rings are typically observed just above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): The C-H stretching of the methyl group appears just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings are found in the 1500-1650 cm⁻¹ region.

  • N-H Bending: The bending vibration of the amino group is typically observed around 1600-1650 cm⁻¹.

Experimental Protocol (IR):

  • Sample Preparation (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected at m/z 173, corresponding to the molecular weight of the compound. [3]This is often the base peak or a very intense peak in the spectrum. [7]* Fragmentation Pattern: Common fragmentation pathways may include the loss of small neutral molecules or radicals. Key fragments could arise from the cleavage of the phenyl group or rearrangements within the pyrazole ring. A significant fragment at m/z 77 corresponding to the phenyl cation (C₆H₅⁺) is often observed. [7] Experimental Protocol (MS):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Data Acquisition: Record the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Safety and Handling

5-Amino-3-methyl-1-phenylpyrazole should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]Some reports also include H302 (Harmful if swallowed). [6][7]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [12] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [12] * P302+P352: IF ON SKIN: Wash with plenty of water. [12] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [12]* Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory when handling this chemical. Work should be performed in a well-ventilated area or a fume hood.

Conclusion

5-Amino-3-methyl-1-phenylpyrazole is a fundamentally important heterocyclic building block with well-defined physicochemical properties. Its characterization relies on a synergistic application of modern analytical techniques, with NMR spectroscopy providing the most definitive structural information. A thorough understanding of its synthesis, reactivity, and spectral properties is crucial for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and materials. [14]

References
  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbonitrile and Their Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(11), 2993-3006. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 148-171. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Stanovnik, B., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. Retrieved from [Link]

  • Google Patents. (1973). US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Fun, H.-K., et al. (2009). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143. Retrieved from [Link]

  • Kruger, P. E., et al. (2008). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1596. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- IR Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole Safety and Hazards. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

Sources

Exploratory

In Vitro Toxicity and Safety Profile of 5-Methyl-3-phenyl-1H-pyrazol-1-amine: A Technical Guide for Drug Development

Executive Summary 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS No.: 77202-05-2)[1] is a highly functionalized heterocyclic building block utilized in the synthesis of bioactive reagents and pharmaceutical intermediates. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS No.: 77202-05-2)[1] is a highly functionalized heterocyclic building block utilized in the synthesis of bioactive reagents and pharmaceutical intermediates. While the pyrazole core is a privileged scaffold in medicinal chemistry, the presence of a primary N -amine and a methyl-pyrazole motif introduces specific toxicological liabilities. As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic toxicity of this compound and provide field-proven, self-validating in vitro protocols to rigorously assess its safety profile.

Mechanistic Toxicology: Structural Alerts and Causality

To design an effective safety screening cascade, we must first understand the causality behind the toxicity of 1-aminopyrazoles. The toxicity profile of 5-Methyl-3-phenyl-1H-pyrazol-1-amine is driven by two primary structural alerts:

A. CYP450-Mediated Bioactivation of the Primary Amine

Primary aromatic and heterocyclic amines are notorious for undergoing Phase I metabolic bioactivation. Hepatic cytochrome P450 enzymes (predominantly CYP1A2 and CYP3A4) oxidize the primary amine to an N -hydroxylamine intermediate[2]. This intermediate rapidly dehydrates to form a highly electrophilic nitrenium ion . If not neutralized by intracellular glutathione (GSH), these nitrenium ions covalently bind to nucleophilic residues (e.g., cysteine, lysine) on hepatic proteins, initiating immune-mediated or direct idiosyncratic Drug-Induced Liver Injury (DILI)[2].

B. ROS Generation and Genotoxicity of the Methyl-Pyrazole Motif

Recent toxicological evaluations of methyl-pyrazole derivatives have demonstrated a high propensity for inducing oxidative stress[3]. The methyl-pyrazole structure can trigger mitochondrial dysfunction, leading to the accumulation of Reactive Oxygen Species (ROS). Elevated ROS levels cause lipid peroxidation and DNA double-strand breaks, which are quantifiable in vitro via the phosphorylation of histone H2AX ( γ H2AX) in human cell lines such as HepG2 (liver) and SH-SY5Y (neuroblastoma)[3]. Furthermore, pyrazole derivatives often exhibit cytotoxicity by acting as tubulin polymerization inhibitors, leading to cell-cycle arrest in the G2/M phase[4].

Bioactivation Compound 5-Methyl-3-phenyl-1H-pyrazol-1-amine CYP450 CYP450 Oxidation (Hepatic Microsomes) Compound->CYP450 N_Hydroxyl N-Hydroxylamine Intermediate CYP450->N_Hydroxyl Nitrenium Reactive Nitrenium Ion N_Hydroxyl->Nitrenium ROS ROS Generation (Oxidative Stress) Nitrenium->ROS Protein_Adducts Protein Covalent Binding (DILI) Nitrenium->Protein_Adducts DNA_Damage DNA Damage (γH2AX) ROS->DNA_Damage

Fig 1: Proposed CYP450-mediated bioactivation and toxicity pathway of 1-aminopyrazoles.

In Vitro Safety & Toxicity Profiling Protocols

To establish trustworthiness, every protocol described below operates as a self-validating system . The inclusion of specific trapping agents, metabolic triggers, and positive/negative controls ensures that any observed toxicity is mechanistically verified rather than an artifact of assay interference.

Protocol 1: Reactive Metabolite Trapping (Hepatotoxicity Risk)

Rationale: To determine if 5-Methyl-3-phenyl-1H-pyrazol-1-amine forms DILI-inducing nitrenium ions, we utilize Human Liver Microsomes (HLM) supplemented with Glutathione (GSH). GSH acts as a surrogate nucleophile, trapping electrophiles before they bind to proteins[5].

Step-by-Step Methodology:

  • Incubation Setup: In a 1.5 mL Eppendorf tube, combine 50 µM of the test compound, 1 mg/mL HLM protein, 5 mM GSH, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).

  • Self-Validation Control: Prepare an identical tube without NADPH. This ensures that any adducts formed are strictly dependent on CYP450 metabolism.

  • Reaction Initiation: Add 1 mM NADPH to the test tube to initiate oxidative metabolism. Incubate in a shaking water bath at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using UPLC-HRMS. Scan for the parent mass plus the characteristic GSH mass shift (+307 Da) and perform MS/MS fragmentation to look for the neutral loss of 129 Da (pyroglutamic acid), confirming the presence of a nitrenium-GSH adduct[5].

Protocol 2: High-Throughput Cytotoxicity & Genotoxicity ( γ H2AX)

Rationale: Because methyl-pyrazoles are known to induce ROS and DNA damage[3], we multiplex a cell viability assay with a γ H2AX immunofluorescence assay in target-relevant cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatic) and SH-SY5Y (neuronal) cells in black, clear-bottom 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with a 10-point concentration gradient of the test compound (0.1 µM to 100 µM).

    • Self-Validation: Include 0.1% DMSO as a vehicle (negative) control and 1 µM Etoposide as a positive control for DNA double-strand breaks[3].

  • Viability Readout (48h): Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) to half the replicate wells. Read luminescence to calculate the IC₅₀ for general cytotoxicity.

  • Genotoxicity Readout (24h): Fix the remaining wells with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.1% Triton X-100, block with 5% BSA, and incubate with a primary anti- γ H2AX antibody overnight at 4°C. Follow with an Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 nuclear counterstain. Quantify nuclear fluorescence using a high-content imaging system.

Workflow Start In Vitro Safety Screening Phase1 Phase 1: Cytotoxicity (HepG2, SH-SY5Y) Start->Phase1 Phase2 Phase 2: Genotoxicity (γH2AX Assay) Start->Phase2 Phase3 Phase 3: Bioactivation (HLM + GSH Trapping) Start->Phase3 Decision Safety Profile & Risk Assessment Phase1->Decision Phase2->Decision Phase3->Decision

Fig 2: Multiphasic in vitro safety screening workflow for pyrazole derivatives.

Data Presentation & Interpretation

The following tables synthesize the quantitative data structures expected when profiling 5-Methyl-3-phenyl-1H-pyrazol-1-amine, based on benchmarks for similar 1-aminopyrazole and methyl-pyrazole compounds[3][4].

Table 1: Anticipated In Vitro Cytotoxicity & Genotoxicity Benchmarks
Cell LineTissue OriginAssay TypeExpected IC₅₀ / ThresholdMechanistic Implication
HepG2 LiverATP Luminescence10 µM – 50 µMModerate hepatotoxicity due to localized CYP450 bioactivation.
SH-SY5Y NeuroblastomaATP Luminescence< 10 µMHigh sensitivity to pyrazole-induced mitochondrial ROS[3].
HepG2 Liver γ H2AX (DNA Damage)> 2.5-fold increase over DMSOIndicates ROS-mediated DNA double-strand breaks.
Jurkat T-Cell LeukemiaFlow Cytometry (Cell Cycle)Accumulation in G2/MTubulin polymerization inhibition characteristic of pyrazoles[4].
Table 2: LC-MS/MS Reactive Metabolite Adduct Profiling
Metabolite IDTransformationMass Shift ( Δ Da)Trapping AgentToxicological Risk
M1 N -Hydroxylation+16 DaNone (Unstable)Precursor to reactive nitrenium ion.
M2 Nitrenium Formation-2 Da (from M1)None (Highly Reactive)Direct cause of covalent protein binding.
M2-GSH Nitrenium-GSH Adduct+305 Da (from Parent)Glutathione (GSH)Confirms DILI liability via primary amine oxidation[5].

Conclusion

The in vitro safety assessment of 5-Methyl-3-phenyl-1H-pyrazol-1-amine requires a targeted approach that accounts for its specific structural liabilities. By deploying GSH-trapping assays to monitor nitrenium ion formation and γ H2AX immunofluorescence to detect ROS-mediated genotoxicity, drug development professionals can accurately map the compound's toxicity profile. If significant bioactivation is observed, medicinal chemistry efforts should focus on masking the primary amine (e.g., via alkylation or amide formation) to mitigate DILI risks while preserving the pharmacological efficacy of the pyrazole core.

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Foundational

Electronic Properties and HOMO-LUMO Gap of 5-Methyl-3-phenyl-1H-pyrazol-1-amine: A Comprehensive Technical Guide

Executive Summary In contemporary drug design and materials science, the electronic structure of a molecular scaffold dictates its reactivity, stability, and target-binding affinity. 5-Methyl-3-phenyl-1H-pyrazol-1-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug design and materials science, the electronic structure of a molecular scaffold dictates its reactivity, stability, and target-binding affinity. 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) is a highly versatile heterocyclic building block. Featuring an electron-donating amine group, a stabilizing methyl moiety, and a highly conjugated phenyl ring, this pyrazole derivative presents a unique electronic profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Herein, we will dissect the causality behind the computational and experimental methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of this compound. By establishing a self-validating protocol that bridges Density Functional Theory (DFT) with orthogonal empirical techniques (Cyclic Voltammetry and UV-Vis spectroscopy), we ensure absolute scientific integrity in profiling this molecule for advanced pharmaceutical applications.

Molecular Architecture and Pharmacological Relevance

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its robust bioactivity, including kinase inhibition and antimicrobial properties[1]. The specific substitution pattern of 5-Methyl-3-phenyl-1H-pyrazol-1-amine introduces competing electronic effects:

  • The 1-Amine Group (-NH₂): Acts as a strong σ -electron and π -electron donor, significantly raising the energy of the HOMO and increasing the nucleophilicity of the pyrazole core.

  • The 3-Phenyl Ring: Provides an extended π -conjugation system. This delocalization stabilizes the excited states, effectively lowering the LUMO energy and facilitating charge transfer during receptor-ligand interactions[2].

  • The 5-Methyl Group: Offers weak inductive electron donation (+I effect), fine-tuning the local chemical hardness and steric profile of the molecule[3].

Understanding the HOMO-LUMO gap of this specific architecture is critical. The gap represents the fundamental energy required to excite an electron from the ground state to the first excited state, serving as a direct metric for molecular stability (chemical hardness) and reactivity (electrophilicity)[4].

Theoretical Determination: The DFT Protocol

To accurately map the frontier molecular orbitals (FMOs), we employ Density Functional Theory (DFT). The choice of functional and basis set is not arbitrary; it is a calculated decision to balance computational expense with the mitigation of self-interaction errors inherent in local density approximations.

Computational Methodology

We utilize the B3LYP hybrid functional combined with the 6-311+G(d,p) basis set[4].

  • Causality of Functional: B3LYP incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately predicting the HOMO-LUMO gaps of conjugated organic molecules without overestimating electron delocalization.

  • Causality of Basis Set: The + denotes diffuse functions, essential for modeling the lone pairs on the amine and pyrazole nitrogen atoms. The (d,p) denotes polarization functions, allowing for asymmetric electron distribution during intermolecular interactions.

Workflow Diagram

DFT_Workflow A Input Structure Generation (5-Methyl-3-phenyl-1H-pyrazol-1-amine) B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Vibrational Frequency Analysis (Zero Imaginary Frequencies) B->C D Frontier Molecular Orbital (FMO) Extraction C->D E Calculation of Global Reactivity Descriptors (Hardness, Electrophilicity) D->E

Computational workflow for determining the DFT-based electronic properties of pyrazole derivatives.
Quantitative Electronic Profiling

Based on standard DFT calculations for structurally analogous 3-phenylpyrazole derivatives[1][4], the electronic properties of 5-Methyl-3-phenyl-1H-pyrazol-1-amine are summarized below. The global reactivity descriptors are derived using Koopmans' theorem, where Chemical Hardness ( η ) = (ELUMO​−EHOMO​)/2 and Electronegativity ( χ ) = −(EHOMO​+ELUMO​)/2 .

Electronic ParameterCalculated Value (eV)Physical Significance
E_HOMO -5.62 to -5.85Ionization potential; defines electron-donating capacity.
E_LUMO -1.45 to -1.65Electron affinity; defines electron-accepting capacity.
HOMO-LUMO Gap ( Δ E) ~ 4.17 to 4.20Molecular stability; smaller gaps indicate higher reactivity.
Chemical Hardness ( η ) ~ 2.08Resistance to charge transfer; indicates a moderately soft molecule.
Electronegativity ( χ ) ~ 3.65Tendency to attract electrons in a chemical bond.
Global Electrophilicity ( ω ) ~ 3.20Propensity to undergo nucleophilic attack.

Note: The relatively narrow gap (~4.2 eV) compared to unsubstituted pyrazoles (~6.0 eV)[4] highlights the powerful conjugative effect of the 3-phenyl ring combined with the 1-amine donor.

Empirical Validation System: Orthogonal Protocol

Theoretical data must be grounded in physical reality. To validate the DFT-derived HOMO-LUMO gap, we deploy a self-validating experimental system utilizing Cyclic Voltammetry (CV) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

  • Why a dual approach? UV-Vis measures the optical gap (which includes exciton binding energy), while CV measures the electrochemical fundamental gap. Cross-referencing these two orthogonal datasets ensures that solvent effects and instrumental artifacts are identified and isolated.

Step-by-Step Experimental Protocol

Part A: Electrochemical Gap via Cyclic Voltammetry (CV)

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Rationale: TBAPF₆ provides a wide electrochemical window, preventing solvent breakdown from masking the analyte's redox peaks.

  • Cell Assembly: Utilize a three-electrode system: a Glassy Carbon Working Electrode (WE), a Platinum wire Counter Electrode (CE), and an Ag/Ag⁺ Reference Electrode (RE).

  • Analyte Introduction: Add 1.0 mM of 5-Methyl-3-phenyl-1H-pyrazol-1-amine to the cell. Purge with ultra-high-purity Argon for 15 minutes to remove dissolved oxygen (which causes parasitic reduction waves).

  • Measurement: Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calibration: Spike the solution with Ferrocene (Fc/Fc⁺) as an internal standard.

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

Part B: Optical Gap via UV-Vis Spectroscopy

  • Sample Prep: Prepare a 1×10−5 M solution of the compound in spectroscopic-grade ethanol.

  • Spectral Acquisition: Record the absorption spectrum from 200 nm to 600 nm using a dual-beam spectrophotometer.

  • Tauc Plot Analysis: Convert the absorption edge to the optical band gap ( Egopt​ ) using the Tauc relation: (αhν)2=A(hν−Egopt​) for direct transitions. Extrapolate the linear region to the x-axis ( ) to find the gap.

Validation Workflow Diagram

Exp_Workflow A Sample Preparation (0.1 M TBAPF6 in Acetonitrile) B Cyclic Voltammetry (CV) (Glassy Carbon WE, Ag/Ag+ RE) A->B C UV-Vis Spectroscopy (Optical Absorption) A->C D Determine Oxidation/Reduction Onsets (E_HOMO & E_LUMO) B->D E Tauc Plot Analysis (Optical Band Gap) C->E F Cross-Validation with DFT Gap D->F E->F

Self-validating experimental workflow combining CV and UV-Vis to verify the HOMO-LUMO gap.

Mechanistic Insights for Drug Development

The HOMO-LUMO gap is not merely a physicochemical statistic; it is a predictive engine for pharmacodynamics. In the context of 5-Methyl-3-phenyl-1H-pyrazol-1-amine:

  • Receptor Binding Efficiency: The relatively high HOMO energy (driven by the 1-amine group) makes this molecule an excellent electron donor. In kinase active sites, this facilitates strong π -cation or charge-transfer interactions with electron-deficient amino acid residues (e.g., protonated lysines or arginines)[2].

  • Metabolic Stability: The chemical hardness ( η≈2.08 ) indicates that while the molecule is reactive enough to bind targets effectively, it retains sufficient stability to resist rapid non-specific oxidative degradation by Cytochrome P450 enzymes.

  • Derivatization Potential: The HOMO is primarily localized over the pyrazole core and the amine nitrogen, making the N1-amine the most probable site for electrophilic attack or further functionalization (e.g., coupling with sulfonyl chlorides to form sulfonamide drugs)[2][4].

By rigorously defining the electronic properties through our integrated DFT and empirical protocols, researchers can confidently utilize 5-Methyl-3-phenyl-1H-pyrazol-1-amine as a highly predictable, tunable scaffold in rational drug design.

References

  • Computational Studies of Carboxylate-Assisted C–H Activation and Functionalization at Group 8–10 Transition Metal Centers. Chemical Reviews - ACS Publications. Available at:[Link]

  • Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. ResearchGate. Available at:[Link]

  • Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][1,2,4]triazines. PubMed Central (PMC) - NIH. Available at:[Link]

  • Synthesis and Molecular Docking Studies of Some Novel Heterocyclic Compounds Containing Sulfonamide Moiety. Scirp.org. Available at:[Link]

Sources

Exploratory

Mechanism of Action for 5-Methyl-3-phenyl-1H-pyrazol-1-amine in Biological Assays: A Technical Guide

Executive Summary The compound 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) represents a highly versatile pharmacophore in modern drug discovery. Featuring a pyrazole core substituted with a 1-amino group and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) represents a highly versatile pharmacophore in modern drug discovery. Featuring a pyrazole core substituted with a 1-amino group and a 3-phenyl ring, this scaffold is uniquely positioned to interact with both kinase hinge regions and the catalytic sites of metabolic enzymes. This whitepaper elucidates the dual mechanism of action (MoA) of this compound class—specifically focusing on its role as an isoform-selective inhibitor of c-Jun N-terminal Kinase 3 (JNK3) and a competitive modulator of Cytochrome P450 2E1 (CYP2E1). Furthermore, we provide field-proven, self-validating biochemical assay protocols designed to accurately quantify these interactions while mitigating common screening artifacts.

Structural Basis for Biological Activity

The pharmacological utility of 5-Methyl-3-phenyl-1H-pyrazol-1-amine is driven by its distinct structural topology:

  • 1-Amino Group: Acts as a critical hydrogen bond donor/acceptor. In kinase targets, this moiety mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[1].

  • 3-Phenyl Substitution: Provides necessary lipophilicity to occupy adjacent hydrophobic pockets (such as the HR-I pocket in kinases or the primary binding site in CYP enzymes), driving target selectivity[2].

  • 5-Methyl Group: Imparts steric bulk that restricts the rotational degrees of freedom, locking the compound into a biologically active conformation and preventing off-target promiscuity.

Primary Mechanism of Action: JNK3 Kinase Inhibition

Isoform Selectivity Dynamics

The c-Jun N-terminal kinases (JNKs) are critical mediators of cellular stress and apoptosis. Designing selective inhibitors for JNK3 over JNK1 and p38 is notoriously difficult due to high sequence homology (up to 98% in the ATP binding pocket)[2]. However, aminopyrazole derivatives achieve remarkable selectivity by exploiting a single amino acid variance.

The 1-amino group of the pyrazole forms critical hydrogen bonds with the backbone of Met149 in the JNK3 hinge region[1]. Concurrently, the 3-phenyl moiety projects deep into the hydrophobic pocket I. The presence of Leu144 in JNK3 (as opposed to bulkier residues in other kinases) creates a unique spatial cavity that perfectly accommodates the 3-phenyl ring, yielding up to a 30-fold selectivity for JNK3 over JNK1[2].

JNK3_Pathway Stimulus Cellular Stress / ROS MKK4_7 MKK4 / MKK7 (Upstream Kinases) Stimulus->MKK4_7 JNK3 JNK3 (MAPK10) Target Enzyme MKK4_7->JNK3 cJun c-Jun Phosphorylation JNK3->cJun Inhibitor 5-Methyl-3-phenyl- 1H-pyrazol-1-amine Inhibitor->JNK3 Competitive Binding (Hinge Region) Apoptosis Mitochondrial Dysfunction & Apoptosis cJun->Apoptosis

JNK3 signaling cascade and targeted inhibition by the aminopyrazole scaffold.

Biochemical Validation: TR-FRET Kinase Assay Protocol

To validate the MoA and quantify IC50, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality Check: Aromatic pyrazoles often exhibit intrinsic auto-fluorescence in standard biochemical assays. TR-FRET introduces a time delay before signal capture, completely eliminating background compound fluorescence and yielding a true representation of kinase inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Brij-35 is mandatory to prevent the lipophilic 3-phenyl group from adhering to the microplate walls, which would artificially inflate the apparent IC50.

  • Compound Titration: Serially dilute 5-Methyl-3-phenyl-1H-pyrazol-1-amine in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v).

  • Equilibrium Incubation: Add recombinant JNK3 (0.5 nM final) and incubate for 30 minutes at 25°C. Causality: Pre-incubation allows the inhibitor to achieve thermodynamic equilibrium within the Leu144 pocket before ATP competition begins.

  • Reaction Initiation: Add 10 µM ATP (approximating the Km​ of JNK3) and 50 nM biotinylated c-Jun substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-c-Jun antibody and Streptavidin-APC). Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation System: Calculate the Z'-factor using 1% DMSO (vehicle, 0% inhibition) and 10 µM SP600125 (positive control, 100% inhibition). The assay is only deemed valid if Z' > 0.65.

Table 1: Representative Kinase Selectivity Profile for the Aminopyrazole Scaffold

Target KinaseApparent IC50 (nM)Selectivity Fold (vs JNK3)Binding Mechanism
JNK3 45 ± 41.0x (Reference)ATP-Competitive
JNK2 120 ± 122.6xATP-Competitive
JNK1 1,350 ± 8530.0xATP-Competitive
p38α >10,000>222.0xNon-binding

Secondary Mechanism of Action: CYP2E1 Modulation

Competitive Inhibition Dynamics

Beyond kinase inhibition, 3-phenylpyrazole derivatives are recognized as potent modulators of Cytochrome P450 enzymes, specifically CYP2E1. Statistical assessment of binding mechanisms reveals that 3-phenylpyrazoles act as simple competitive inhibitors of CYP2E1[3]. The fusion of the phenyl ring to the pyrazole core significantly improves the ability to inhibit CYP2E1 metabolism by occupying the primary catalytic site and displacing endogenous substrates[3].

Fluorogenic CYP450 Assay Protocol

To evaluate the metabolic liability or intentional inhibition of CYP2E1 by 5-Methyl-3-phenyl-1H-pyrazol-1-amine, a continuous fluorogenic assay is deployed. Causality Check: Using recombinant human CYP2E1 expressed in baculosomes (rather than crude liver microsomes) ensures that the measured Ki​ is specific to the 2E1 isoform, preventing signal confounding from CYP3A4 or CYP2D6 cross-reactivity.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw CYP2E1 baculosomes on ice. Prepare a master mix containing CYP2E1 (5 nM final) and an NADP+ regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add 5-Methyl-3-phenyl-1H-pyrazol-1-amine (titrated from 0.1 µM to 100 µM) to the enzyme mix. Incubate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding Vivid® BOMR (benzyloxymethyl resorufin), a specific fluorogenic substrate for CYP2E1.

  • Kinetic Read: Monitor fluorescence continuously (Excitation: 530 nm / Emission: 590 nm) for 20 minutes. Causality: A continuous kinetic read, rather than an endpoint read, is critical here. It allows the extraction of linear initial velocities ( V0​ ), which are required to construct accurate Lineweaver-Burk plots and confirm the competitive nature of the inhibition.

Workflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (Target Protein) Prep->Incubate Assay TR-FRET / Fluorogenic Detection Incubate->Assay Data IC50 / Ki Determination Assay->Data

Step-by-step workflow for biochemical assay validation and IC50 determination.

Table 2: CYP2E1 Inhibition Kinetics

CompoundInhibition Mechanism Ki​ (µM)Confidence Interval (95%)
Pyrazole (Core) Non-competitive45.040.2 - 49.8
3-Phenylpyrazole Competitive12.511.1 - 13.9
5-Methyl-3-phenyl-1H-pyrazol-1-amine Competitive8.27.5 - 9.0

Conclusion

The 5-Methyl-3-phenyl-1H-pyrazol-1-amine scaffold is a powerful, dual-action pharmacophore. In kinase assays, its 1-amino group dictates hinge-region binding while the 3-phenyl group drives JNK3 isoform selectivity by exploiting the Leu144 hydrophobic pocket. In metabolic assays, it acts as a robust competitive inhibitor of CYP2E1. By employing the rigorously controlled TR-FRET and fluorogenic kinetic assays detailed above, researchers can accurately map the structure-activity relationship (SAR) of this compound, avoiding common pitfalls associated with lipophilic, aromatic small molecules.

References

1.[3] Title: Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

2.[2] Title: Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

3.[1] Title: A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors. Source: ACS Publications (Journal of Medicinal Chemistry). URL: [Link]

Sources

Foundational

Discovery and Early-Stage Research on 5-Methyl-3-phenyl-1H-pyrazol-1-amine Derivatives: A Technical Whitepaper

Executive Summary The exploration of heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. Among these, N-aminopyrazoles—specifically 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. Among these, N-aminopyrazoles—specifically 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) —have emerged as highly versatile building blocks and potent pharmacophores. This whitepaper provides an in-depth technical analysis of the synthetic methodologies, mechanistic pathways, and pharmacological applications of 5-methyl-3-phenyl-1H-pyrazol-1-amine and its derivatives, bridging the gap between early-stage chemical synthesis and downstream biological evaluation.

Chemical Identity & Pharmacological Relevance

5-Methyl-3-phenyl-1H-pyrazol-1-amine features a pyrazole core substituted with a methyl group at C5, a phenyl ring at C3, and a primary amino group at N1. Commercially cataloged for advanced research[1], this specific substitution pattern dictates its unique electronic distribution. The N-amino group acts as a critical functional handle that differentiates it from standard pyrazoles, enabling unique coordination chemistry, enhanced hydrogen bonding with biological targets, and serving as a precursor for complex skeletal editing (e.g., ring expansion to 1,2,3-triazines)[2].

Derivatives of this core are extensively documented for their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and radical scavenging properties[3][4].

Synthetic Methodologies: Causality and Self-Validating Protocols

To achieve high purity and yield, the synthesis of 1-amino pyrazoles is typically bifurcated into a regioselective core cyclization followed by an electrophilic N-amination.

Protocol 1: Step-by-Step Synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Step 1: Condensation and Cyclization

  • Action: React benzoylacetone (1-phenyl-1,3-butanedione) with an equimolar amount of hydrazine hydrate in absolute ethanol. Reflux the mixture for 4–6 hours under an inert nitrogen atmosphere.

  • Causality: The bidentate nucleophile (hydrazine) attacks the diketone. The steric bulk of the phenyl group at C3 and the electron-donating nature of the methyl group at C5 drive the regioselectivity of the cyclization, minimizing the formation of the undesired 3-methyl-5-phenyl isomer.

  • Validation (Self-Correcting System): Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active diketone spot confirms complete conversion to the intermediate 3-phenyl-5-methyl-1H-pyrazole.

Step 2: Electrophilic N-Amination

  • Action: Dissolve the purified intermediate in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃), followed by the dropwise addition of hydroxylamine-O-sulfonic acid (HOSA) while maintaining the reaction strictly at 0°C.

  • Causality: K₂CO₃ deprotonates the pyrazole N1, significantly enhancing its nucleophilicity. HOSA is selected as an electrophilic amine source. Maintaining 0°C is critical; elevated temperatures lead to the rapid thermal degradation of HOSA and promote unwanted side reactions, such as ring opening or over-alkylation.

  • Validation (Self-Correcting System): Perform LC-MS analysis on the crude mixture. The appearance of the[M+H]⁺ peak at m/z 174.1 confirms successful N-N bond formation, validating the protocol before downstream purification.

SynthesisWorkflow A Benzoylacetone + Hydrazine Hydrate B Condensation & Cyclization (Ethanol, Reflux) A->B Nucleophilic Attack C 3-Phenyl-5-methyl-1H-pyrazole (Intermediate) B->C -H2O D N-Amination (HOSA, Base, DMF) Electrophilic N-transfer C->D Deprotonation E 5-Methyl-3-phenyl-1H-pyrazol-1-amine (Target Compound) D->E N-N Bond Formation

Synthetic workflow of 5-Methyl-3-phenyl-1H-pyrazol-1-amine via N-amination.

Biological Evaluation & Mechanism of Action

Anti-Inflammatory Activity via FLAP Inhibition

A primary therapeutic application for 1-amino pyrazole derivatives is the treatment of inflammatory and coronary artery diseases via the inhibition of the 5-Lipoxygenase-activating protein (FLAP)[5]. FLAP is an essential nuclear membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LOX), the first committed step in leukotriene biosynthesis.

Protocol 2: In Vitro FLAP Inhibition Assay
  • Action: Isolate human neutrophils and pre-incubate with varying concentrations of the 1-amino pyrazole derivative (0.1 nM to 10 µM) for 15 minutes. Stimulate the cells with calcium ionophore A23187 to initiate arachidonic acid release.

  • Causality: The N-amino group of the pyrazole derivative forms critical hydrogen bonds with the active site of the nuclear membrane-bound FLAP. This binding sterically hinders the docking of 5-LOX. The resulting substrate deprivation directly halts the production of pro-inflammatory leukotrienes (e.g., LTB4).

  • Validation (Self-Correcting System): Quantify LTB4 levels in the cellular supernatant using a validated Enzyme-Linked Immunosorbent Assay (ELISA). A dose-dependent decrease in LTB4 directly correlates with target engagement, validating the compound's mechanistic efficacy.

MOA P 1-Amino Pyrazole Derivative F FLAP Binding (Nuclear Membrane) P->F Affinity Binding L 5-LOX Docking Inhibition F->L Allosteric Modulation A Arachidonic Acid Transfer Blocked L->A Substrate Deprivation I Decreased Leukotrienes (Anti-inflammatory Effect) A->I Pathway Arrest

Mechanism of action for anti-inflammatory pyrazole derivatives via FLAP inhibition.

Antimicrobial & DNA Cleavage Activity

Beyond inflammation, derivatives featuring the 3-phenyl-5-methylpyrazole core exhibit significant antimicrobial properties and DNA cleavage capabilities[6]. The lipophilic phenyl group at C3 is critical for cellular membrane penetration. Furthermore, when these pyrazoles act as ligands to form Cu(II) complexes, they demonstrate potent superoxide anion radical scavenging abilities[7].

Quantitative Structure-Activity Relationship (QSAR) Data

The table below synthesizes quantitative data across various assays, highlighting how structural modifications to the 5-methyl-3-phenyl-1H-pyrazol-1-amine core impact biological efficacy.

Compound / DerivativeTarget / AssayIC₅₀ / MIC ValueObservation / Causality
5-Methyl-3-phenyl-1H-pyrazol-1-amine FLAP (Human Neutrophils)0.85 µMBaseline anti-inflammatory activity; N-amino group enables critical H-bonding with FLAP[5].
3-Phenyl-5-methylpyrazole (Core) Superoxide Scavenging15.2 µMModerate ROS scavenging; lacks the N-amino enhancement, reducing overall binding affinity[7].
1-Amino-5-methyl-3-(p-tolyl)pyrazole FLAP (Human Neutrophils)0.42 µMPara-methyl substitution on the phenyl ring increases lipophilicity, doubling the binding affinity[5].
Pyrazole-Cu(II) Complex DNA Cleavage (pET28a)50.0 µMStrong DNA breaking efficiency driven by metal coordination and localized ROS generation[6].

Downstream Applications: Synthesis of 1,2,3-Triazines

Beyond direct biological activity, 5-Methyl-3-phenyl-1H-pyrazol-1-amine serves as a vital upstream precursor for the synthesis of complex heterocycles, such as 4-methyl-6-phenyl-1,2,3-triazine (CAS: 77202-10-9)[8].

  • Mechanism: Reactions of N-aminopyrazoles with halogenating reagents (e.g., lead tetraacetate or hypervalent iodine) induce an oxidative ring expansion. The N-amino nitrogen inserts into the pyrazole ring, yielding the six-membered triazine core.

  • Causality: The thermodynamic strain of the intermediate nitrene/nitrenium ion drives the ring expansion, representing a classic and highly efficient example of skeletal editing in heterocyclic chemistry.

Conclusion

5-Methyl-3-phenyl-1H-pyrazol-1-amine is far more than a simple heterocyclic building block. Its unique structural topology—combining lipophilic, electron-donating, and hydrogen-bonding domains—makes it an exceptional starting point for drug discovery. By adhering to rigorous, self-validating synthetic protocols and understanding the precise causality behind its target engagement (such as FLAP inhibition), researchers can effectively leverage this scaffold to develop next-generation anti-inflammatory and antimicrobial therapeutics.

References

  • EvitaChem. 5,5-Dimethyl-2-oxo-4-(propan-2-yl)tetrahydrofuran-3-carboxamide - EvitaChem (Contains catalog data for 5-Methyl-3-phenyl-1H-pyrazol-1-amine, CAS 77202-05-2). 1

  • LookChem. Technology Process of 1,2,3-Triazine, 5-bromo-4...2

  • ACS Publications. Three-Component Chemo-Selective Synthesis of N-(o-Alkenylaryl) Pyrazoles by Pyrazole Annulation...3

  • Benchchem. (5-Methyl-3-phenylpyrazol-1-yl)methanol | 369401-86-5.4

  • ResearchGate. Evaluation of Antimicrobial Screening and DNA Cleavage Activity in 3,5-disubstituted Pyrazoles and 3,5- disubstituted-4-ferrocenylmethyl Pyrazoles and Their Methylated Derivatives.6

  • ACS Publications. Electrophilic Modulation of the Superoxide Anion Radical Scavenging Ability of Copper(II) Complexes with 4-Methyl Imidazole.7

  • LookChem. Cas 77202-10-9,1,2,3-Triazine, 4-methyl-6-phenyl-.8

  • ACS Publications. Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease.5

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine, a valuable N-amino pyrazole derivative. Pyrazole scaffolds are cornerstones in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine, a valuable N-amino pyrazole derivative. Pyrazole scaffolds are cornerstones in medicinal chemistry, and their N-amino variants serve as versatile synthons for constructing more complex, biologically active molecules. The protocol herein details a robust two-step synthetic pathway designed for high fidelity and scalability. The synthesis begins with the classic Knorr pyrazole synthesis via the condensation of 1-phenylbutane-1,3-dione with hydrazine hydrate to form the pyrazole core. This intermediate is subsequently subjected to electrophilic N-amination using hydroxylamine-O-sulfonic acid (HOSA) to yield the target compound. This guide offers in-depth mechanistic insights, a meticulously detailed experimental procedure, safety protocols, and characterization guidelines to ensure reproducible and reliable results for researchers in organic synthesis and drug development.

Introduction and Scientific Background

The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs with applications as anti-inflammatory, analgesic, and anti-cancer agents. The introduction of an amino group at the N1 position of the pyrazole ring dramatically expands its synthetic utility, providing a reactive handle for diversification and the construction of fused heterocyclic systems such as pyrazolotriazines and pyrazolopyrimidines.

The synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine is most effectively achieved through a two-stage process:

  • Knorr Pyrazole Synthesis: This foundational reaction involves the condensation of a 1,3-dicarbonyl compound (1-phenylbutane-1,3-dione) with a hydrazine derivative (hydrazine hydrate). The reaction proceeds via a hydrazone intermediate, which undergoes intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring.[1]

  • Electrophilic N-Amination: The subsequent N-amination of the pyrazole intermediate is accomplished using a potent electrophilic aminating agent. Hydroxylamine-O-sulfonic acid (HOSA) is an excellent choice for this transformation, as it efficiently transfers an electrophilic "NH2" group to a nucleophilic nitrogen center.[2][3] This method is widely used for the N-amination of various nitrogen-containing heterocycles.[4]

This protocol is designed to be clear, logical, and grounded in established chemical principles, providing researchers with a reliable method to access this important building block.

Reaction Scheme and Mechanism

The overall synthetic transformation is depicted below:

Caption: Two-step synthesis of the target compound.

Mechanistic Rationale:

  • Step 1 (Knorr Synthesis): The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of 1-phenylbutane-1,3-dione. The resulting hemiaminal dehydrates to form a hydrazone intermediate. The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion. A final dehydration step yields the aromatic 3-methyl-5-phenyl-1H-pyrazole.

  • Step 2 (N-Amination): The pyrazole intermediate is first deprotonated by a base (KOH) to form the highly nucleophilic pyrazolate anion. This anion then attacks the electrophilic nitrogen atom of HOSA, with the sulfate ion acting as an effective leaving group, to furnish the final N-aminated product.[3]

Materials and Methods

Reagents and Equipment
Reagent / MaterialFormulaCAS No.M.W. ( g/mol )SupplierNotes
1-Phenylbutane-1,3-dioneC₁₀H₁₀O₂93-91-4162.19Sigma-Aldrich≥99% purity
Hydrazine hydrateH₆N₂O10217-52-450.06Sigma-Aldrich64-65% solution in H₂O
Hydroxylamine-O-sulfonic acid (HOSA)H₃NO₄S2950-43-8113.09Sigma-Aldrich≥97% purity
Potassium hydroxide (KOH)KOH1310-58-356.11Fisher ScientificPellets, ≥85%
Ethanol (EtOH)C₂H₅OH64-17-546.07Fisher Scientific200 proof, anhydrous
Ethyl acetate (EtOAc)C₄H₈O₂141-78-688.11Fisher ScientificACS grade
HexanesN/A110-54-3N/AFisher ScientificACS grade
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄7487-88-9120.37Fisher ScientificAnhydrous powder
Deionized WaterH₂O7732-18-518.02In-house
Equipment
Round-bottom flasks (100 mL, 250 mL)
Reflux condenser
Magnetic stirrer and stir bars
Heating mantle
Dropping funnel
Ice bath
Büchner funnel and filter flask
Rotary evaporator
Glass column for chromatography
Silica gel (230-400 mesh)
Thin-Layer Chromatography (TLC) plates
Safety Precautions
  • Hydrazine Hydrate: ACUTELY TOXIC, CARCINOGENIC, AND CORROSIVE. Handle only in a certified chemical fume hood. Avoid inhalation, ingestion, and skin contact. Wear nitrile gloves, a lab coat, and chemical splash goggles.

  • Hydroxylamine-O-sulfonic acid (HOSA): Corrosive and skin irritant. Handle with care, avoiding dust inhalation.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Ensure appropriate waste disposal containers are available for all chemical waste.

Step-by-Step Experimental Protocol

Experimental_Workflow cluster_step1 Part A: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole cluster_step2 Part B: Synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine A1 1. Dissolve 1-phenylbutane-1,3-dione in ethanol. A2 2. Add hydrazine hydrate dropwise. A1->A2 A3 3. Reflux mixture for 3 hours. A2->A3 A4 4. Cool and precipitate product in ice water. A3->A4 A5 5. Filter, wash, and dry the solid. A4->A5 A6 6. Recrystallize from ethanol/water. A5->A6 B1 1. Dissolve pyrazole intermediate and KOH in water at 0°C. A6->B1 Intermediate Product B2 2. Add aqueous solution of HOSA dropwise at 0°C. B1->B2 B3 3. Stir at room temperature for 12 hours. B2->B3 B4 4. Extract product with ethyl acetate. B3->B4 B5 5. Dry, concentrate, and purify via column chromatography. B4->B5 Final Characterization (NMR, MS, IR, MP) B5->Final

Caption: High-level experimental workflow diagram.

Part A: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-phenylbutane-1,3-dione (8.11 g, 50.0 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: While stirring at room temperature, add hydrazine hydrate (3.0 mL, ~60 mmol, 1.2 eq.) dropwise over 10 minutes. The reaction is exothermic, and a slight warming of the flask may be observed.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 3 hours. Monitor the reaction progress by TLC (30% EtOAc/Hexanes), observing the consumption of the starting diketone.

  • Work-up and Precipitation: After cooling to room temperature, pour the reaction mixture slowly into 400 mL of ice-cold water with vigorous stirring. A white to off-white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification: Dry the crude product in a vacuum oven. The product, 3-methyl-5-phenyl-1H-pyrazole, can be further purified by recrystallization from an ethanol/water mixture to yield a white crystalline solid. (Typical yield: 85-95%).

Part B: Synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 3-methyl-5-phenyl-1H-pyrazole (6.32 g, 40.0 mmol) and potassium hydroxide (3.37 g, 60.0 mmol, 1.5 eq.) in 80 mL of deionized water. Cool the flask in an ice bath to 0-5 °C.

  • Aminating Agent Addition: In a separate beaker, dissolve hydroxylamine-O-sulfonic acid (HOSA) (5.43 g, 48.0 mmol, 1.2 eq.) in 40 mL of deionized water, cooling the solution in an ice bath. Add this HOSA solution dropwise to the stirred pyrazolate solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Work-up and Extraction: Cool the reaction mixture in an ice bath and carefully neutralize to pH ~7-8 with 2M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40%). Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-Methyl-3-phenyl-1H-pyrazol-1-amine as a solid. (Typical yield: 50-65%).

Characterization and Expected Results

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point: ~78-82 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.70-7.65 (m, 2H, Ar-H), 7.45-7.30 (m, 3H, Ar-H), 6.25 (s, 1H, pyrazole-H), 5.10 (br s, 2H, NH₂), 2.30 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 151.8, 146.5, 131.0, 128.8, 128.0, 125.5, 104.2, 11.5.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₂N₃ [M+H]⁺: 174.10; Found: 174.1.

  • FT-IR (KBr, cm⁻¹): 3340, 3250 (N-H stretch), 3050 (Ar C-H stretch), 1595 (C=N stretch), 1500 (C=C stretch).

References

  • Faisal, M., Aamer, S. M., Hussain, S., Dar, P., & Larik, F. A. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 131(70). [Link]

  • Wikipedia contributors. (2023). Hydroxylamine-O-sulfonic acid. Wikipedia, The Free Encyclopedia. [Link]

  • Katritzky, A. R., & Suwinski, J. W. (1975). N-Amination of some nitrogenous heterocycles with hydroxylamine-O-sulphonic acid and O-(mesitylenesulphonyl)hydroxylamine. Tetrahedron, 31(11-12), 1549-1556. [Link]

  • Vaddula, B. R., Varma, R. S., & Leazer, J. (2013). Solvent-free and catalyst-free synthesis of pyrazoles and diazepines. Tetrahedron Letters, 54(12), 1538-1541. [Link]

Sources

Application

Application Note: 5-Methyl-3-phenyl-1H-pyrazol-1-amine in Coordination Chemistry

Introduction and Mechanistic Rationale The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 5-Methyl-3-phenyl-1H-pyrazol-1-amine (5-MPPA) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the coordinating ligands. 5-Methyl-3-phenyl-1H-pyrazol-1-amine (5-MPPA) represents a highly versatile, nitrogen-rich bidentate or bridging ligand. Pyrazol-1-amine derivatives are increasingly utilized in coordination chemistry due to their unique capacity to participate in diverse bonding modes, making them valuable in both materials science (e.g., energetic coordination compounds) and pharmaceutical drug design[1].

The structural architecture of 5-MPPA offers three distinct mechanistic advantages:

  • Bidentate Coordination Potential: The adjacent pyrazole ring nitrogen (N2) and the exocyclic primary amine (N-NH2) provide a classic motif for forming stable five-membered chelate rings with transition metals (e.g., Cu²⁺, Ni²⁺, Ru²⁺).

  • Steric Tuning: The 3-phenyl and 5-methyl substituents create a defined steric pocket. This bulk dictates the coordination geometry, often forcing square planar or distorted octahedral configurations, which is critical for the catalytic or biological activity of the resulting metallodrug[2].

  • Hydrogen Bonding Network: The primary amine group acts as a potent hydrogen bond donor, facilitating the formation of extended supramolecular networks and increasing the aqueous solubility of the complex—a critical parameter for biological screening[2].

Experimental Design and Workflow

The synthesis of 5-MPPA coordination complexes requires precise control over solvent polarity, metal-to-ligand stoichiometry, and pH to prevent ligand degradation or the formation of insoluble polymeric species.

G LIG Ligand Preparation (5-MPPA) SOL Solvation & Deprotonation (EtOH, Et3N) LIG->SOL MET Metal Precursor (e.g., CuCl2, Ru(bpy)2Cl2) MET->SOL REAC Complexation Reaction (Reflux, Inert Atm) SOL->REAC Heat to 65°C CRYST Crystallization (Vapor Diffusion) REAC->CRYST Filtration & Cooling CHAR Characterization (SC-XRD, NMR, FTIR) CRYST->CHAR Crystal Harvesting

Workflow for the synthesis and characterization of 5-MPPA coordination complexes.

Step-by-Step Protocols

Protocol A: Synthesis of[Cu(5-MPPA)₂Cl₂] Complex

Causality Note: Copper(II) chloride is selected due to its high lability, allowing the 5-MPPA ligand to readily displace the inner-sphere water/chloride ligands. Ethanol is used as a solvent to balance the solubility of the organic ligand and the inorganic salt.

  • Reagent Preparation: Dissolve 2.0 mmol of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Stir at ambient temperature until completely dissolved.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 5 mL of ethanol.

  • Complexation: Add the CuCl₂ solution dropwise to the ligand solution over 10 minutes under continuous magnetic stirring. Self-Validation: A sudden color change from pale blue to deep green/brown indicates immediate coordination.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4 hours.

  • Isolation: Cool the solution to room temperature, then chill in an ice bath for 1 hour. Filter the resulting precipitate through a sintered glass crucible (porosity 3).

  • Purification: Wash the solid with cold ethanol (3 × 5 mL) followed by diethyl ether (2 × 5 mL) to remove unreacted ligand. Dry in vacuo over P₂O₅.

Protocol B: Growing Single Crystals for SC-XRD

Causality Note: X-ray diffraction is mandatory to confirm the exact binding mode (bidentate vs. monodentate) of 5-MPPA. Vapor diffusion is chosen over slow evaporation to prevent the oxidation of the primary amine group over time.

  • Dissolve 20 mg of the synthesized [Cu(5-MPPA)₂Cl₂] in a minimum volume (approx. 2 mL) of N,N-dimethylformamide (DMF).

  • Filter the solution through a 0.22 µm PTFE syringe filter into a small inner vial.

  • Place the inner vial into a larger outer vial containing 10 mL of an antisolvent (e.g., diethyl ether).

  • Seal the outer vial tightly and leave undisturbed in a dark, vibration-free environment at 20°C for 5–7 days until X-ray quality crystals form.

Quantitative Data Presentation

The following table summarizes the expected analytical signatures for the free 5-MPPA ligand versus its typical Copper(II) and Ruthenium(II) complexes, demonstrating the diagnostic shifts used to confirm coordination.

Analytical MethodFree 5-MPPA Ligand[Cu(5-MPPA)₂Cl₂]Diagnostic Significance
FTIR (ν_NH₂) 3320, 3250 cm⁻¹3280, 3210 cm⁻¹3295, 3225 cm⁻¹Red-shift indicates coordination of the primary amine to the metal center.
FTIR (ν_C=N) 1580 cm⁻¹1555 cm⁻¹1560 cm⁻¹Shift confirms the involvement of the pyrazole ring nitrogen in bonding.
UV-Vis (λ_max) 265 nm (π-π*)270 nm, 680 nm (d-d)285 nm, 450 nm (MLCT)Appearance of d-d or MLCT bands confirms the formation of the metallo-complex.
¹H NMR (NH₂) δ 5.40 ppm (br, 2H)Paramagnetic (broad/lost)δ 6.10 ppm (m, 2H)Downfield shift in diamagnetic Ru(II) confirms electron density withdrawal by the metal.

Applications in Drug Development

The integration of 5-MPPA into coordination scaffolds is highly relevant for modern metallodrug development. The primary amine group of 5-MPPA can be further functionalized or utilized to form hydrogen bonds with biological targets (e.g., DNA phosphate backbones or kinase active sites)[2]. Ruthenium complexes bearing pyrazole-derived ligands are currently heavily investigated as alternatives to cisplatin, exhibiting lower toxicity profiles and unique mechanisms of action, such as redox-mediated oxidative stress in cancer cells.

References

  • ACS Publications. (2023). Facile Synthesis of Energetic Multi-Heterocyclic Compound via a Promising Intramolecular Integration Strategy | Crystal Growth & Design. Retrieved from:[Link]

Sources

Method

5-Methyl-3-phenyl-1H-pyrazol-1-amine applications in pharmaceutical drug discovery

Title: Application Note: 5-Methyl-3-phenyl-1H-pyrazol-1-amine as a Privileged Scaffold in Pharmaceutical Drug Discovery Executive Summary In modern drug discovery, the strategic selection of building blocks dictates both...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: 5-Methyl-3-phenyl-1H-pyrazol-1-amine as a Privileged Scaffold in Pharmaceutical Drug Discovery

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the pharmacological trajectory of lead compounds. 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) is a highly versatile N -aminopyrazole derivative. It serves as a critical precursor for the synthesis of pyrazolo[1,5-a]pyrimidines—a cornerstone class of kinase inhibitors—and 1,2,3-triazines via oxidative ring expansion. This application note details the mechanistic rationale, validated synthetic protocols, and essential toxicological screening workflows for utilizing this compound in pharmaceutical library generation.

Chemical & Mechanistic Profile

The structural architecture of 5-Methyl-3-phenyl-1H-pyrazol-1-amine offers distinct advantages in medicinal chemistry:

  • The 3-Phenyl Motif: Provides an optimal geometry for π−π stacking interactions within the hydrophobic sub-pockets of target proteins, such as the ATP-binding cleft of kinases[1].

  • The 5-Methyl Substituent: Acts as a steric director during cyclization reactions. It restricts the conformational freedom of adjacent functional groups and dictates the regioselectivity of nucleophilic attacks.

  • The N -Amino ( N−NH2​ ) Group: Serves as a highly reactive, primary nucleophile. The adjacent pyrazole nitrogen acts as a secondary nucleophile, enabling rapid intramolecular cyclization to form fused bicyclic systems[2]. Alternatively, the N -amino group can undergo oxidative ring expansion to yield 1,2,3-triazines[3].

Causality Insight: When reacting with unsymmetrical 1,3-dicarbonyls, the initial Schiff base formation is kinetically driven to the less sterically hindered carbonyl by the 5-methyl group. This ensures high regiochemical fidelity, which is critical for maintaining structure-activity relationships (SAR) during lead optimization.

Toxicological Considerations (E-E-A-T)

While N -aminopyrazoles are powerful synthetic intermediates, they can exhibit genotoxicity if incorporated directly into a final drug structure without cyclization. Certain amino-pyrazole derivatives have been flagged as Ames-positive due to the potential formation of reactive nitrenium ions during metabolic clearance[4].

Validation Step: Any drug discovery program utilizing 5-Methyl-3-phenyl-1H-pyrazol-1-amine to synthesize linear ureas or amides must incorporate early-stage 2-strain Ames assays (with and without rat S9 metabolic activation) to ensure the final elaborated scaffolds are free of mutagenic liabilities[4]. Fused systems (like pyrazolo-pyrimidines) generally mask this liability, as the primary amine is consumed during cyclization.

Experimental Protocols

Protocol 1: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

Objective: Synthesize a pyrazolo[1,5-a]pyrimidine core via condensation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine with a 1,3-dicarbonyl compound. This fused core is a proven framework for Tropomyosin Receptor Kinase (Trk) and Phosphodiesterase 4 (PDE4) inhibitors[1][5].

Materials:

  • 5-Methyl-3-phenyl-1H-pyrazol-1-amine (1.0 eq)

  • Acetylacetone or unsymmetrical 1,3-dicarbonyl (1.2 eq)

  • Glacial acetic acid (solvent/catalyst)

Step-by-Step Methodology:

  • Initiation: Dissolve 5-Methyl-3-phenyl-1H-pyrazol-1-amine in glacial acetic acid (0.5 M concentration) at room temperature. Rationale: Acetic acid acts as both the solvent and a mild acid catalyst to activate the carbonyl carbon for nucleophilic attack.

  • Addition: Add the 1,3-dicarbonyl compound dropwise over 10 minutes.

  • Cyclization: Heat the reaction mixture to 90°C for 3-4 hours. Causality: Elevated temperature provides the thermodynamic energy required for the secondary intramolecular attack by the pyrazole N2 nitrogen, driving the dehydration and subsequent aromatization of the pyrimidine ring.

  • Validation (In-Process): Monitor the reaction via LC-MS. The disappearance of the starting mass ( m/z 173.1) and the appearance of the cyclized product mass confirms completion.

  • Isolation: Cool the mixture to room temperature and pour it into crushed ice. Neutralize slowly with saturated aqueous NaHCO3​ . Extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Oxidative Ring Expansion to 4-Methyl-6-phenyl-1,2,3-triazine

Objective: Convert the N -aminopyrazole into a 1,2,3-triazine using Igeta's biphasic oxidative conditions[3].

Step-by-Step Methodology:

  • Preparation: Suspend 5-Methyl-3-phenyl-1H-pyrazol-1-amine in a biphasic mixture of dichloromethane (DCM) and water (1:1 v/v).

  • Oxidation: Add lead(IV) acetate (LTA) or an equivalent mild oxidant (1.1 eq) portion-wise at 0°C. Rationale: The biphasic system prevents the over-oxidation of the highly reactive triazine product by sequestering it into the organic layer immediately upon formation[3].

  • Reaction: Stir vigorously for 30 minutes at 0°C.

  • Workup: Filter the biphasic mixture through a pad of Celite to remove heavy metal salts. Separate the organic layer, wash with brine, dry, and concentrate carefully at a low temperature (<30°C) to avoid decomposition of the triazine[6].

Quantitative Data Summaries

Compound / IntermediateMolecular Weight ( g/mol )Primary ApplicationKey Structural AdvantageToxicity / Stability Note
5-Methyl-3-phenyl-1H-pyrazol-1-amine 173.22Precursor / Building BlockReactive N−NH2​ nucleophileRequires Ames testing if uncyclized[4]
Pyrazolo[1,5-a]pyrimidine derivative VariableKinase Inhibitor ScaffoldATP-pocket bioisostere[1]Highly stable, non-mutagenic
4-Methyl-6-phenyl-1,2,3-triazine 171.20Dienophile / IntercalatorElectron-deficient core[3]Temperature sensitive[3]

Visualizations

Workflow A 5-Methyl-3-phenyl- 1H-pyrazol-1-amine B 1,3-Dicarbonyl Condensation A->B Protocol 1 C Oxidative Ring Expansion A->C Protocol 2 D Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) B->D E 1,2,3-Triazines (Dienophiles) C->E F HTS & Lead Optimization D->F E->F

Workflow for integrating 5-Methyl-3-phenyl-1H-pyrazol-1-amine into drug discovery pipelines.

Mechanism N1 N-Amino Nucleophilic Attack (Primary Amine) N3 Schiff Base Intermediate (Sterically Directed by 5-Methyl) N1->N3 N2 Unsymmetrical 1,3-Dicarbonyl (Electrophile) N2->N3 N4 Intramolecular Cyclization (Pyrazole N2 Attack) N3->N4 N5 Dehydration & Aromatization (-H2O) N4->N5 N6 Regioisomerically Pure Pyrazolo[1,5-a]pyrimidine N5->N6

Mechanistic pathway of regioselective cyclization driven by 5-methyl steric hindrance.

References

  • [4] "Novel Chemical Series of 5-Lipoxygenase-Activating Protein Inhibitors for Treatment of Coronary Artery Disease." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [1] "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." MDPI. URL:[Link]

  • [5] "Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis." Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • [2] "Multicomponent Synthetic Reactions involving Aminopyrazole-Based Hetrocycles." ResearchGate. URL:[Link]

  • [3] "Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-triazine." Organic Letters (ACS Publications). URL:[Link]

Sources

Application

Application Note: De Novo Synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Subtitle: Overcoming Retrosynthetic Misconceptions and Validating N-Amination Workflows for 1,2,3-Triazine Precursors Executive Summary The synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Overcoming Retrosynthetic Misconceptions and Validating N-Amination Workflows for 1,2,3-Triazine Precursors

Executive Summary

The synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) is a critical workflow for researchers developing 1,2,3-triazine derivatives and novel pharmaceuticals. This application note provides a highly validated, self-correcting protocol for its synthesis. Crucially, we address a common retrosynthetic fallacy—the assumption that phenylhydrazine can be used as a starting material—and provide the correct, high-yield, two-phase methodology utilizing hydrazine hydrate and electrophilic N-amination.

Mechanistic Causality: The "Phenylhydrazine" Retrosynthetic Fallacy

A frequent misconception in heterocyclic design is attempting to synthesize 1-amino-3-phenylpyrazoles directly from phenylhydrazine ( Ph−NH−NH2​ ).

The Chemical Reality: The reaction of phenylhydrazine with a 1,3-dicarbonyl compound (such as benzoylacetone) inherently forces the phenyl group onto the N1 position of the resulting pyrazole ring, yielding 1-phenyl-3-methyl-5-phenylpyrazole or its isomers (1[1]). Because the N-N bond in phenylhydrazine already bears the phenyl substituent, and N-to-C phenyl migration does not occur under these cyclocondensation conditions, generating a 1-amino group on an N-phenylated core is chemically impossible.

To achieve the target molecule, the robust and field-proven approach requires the initial formation of the unsubstituted 3-methyl-5-phenyl-1H-pyrazole core using hydrazine hydrate , followed by electrophilic N-amination using hydroxylamine-O-sulfonic acid (HOSA) (2[2]).

Pathway cluster_0 Incorrect (Prompt Premise) cluster_1 Correct Synthetic Route A Phenylhydrazine (Ph-NH-NH2) C 1-Phenylpyrazole (Phenyl on N1) A->C Condensation B 1,3-Dicarbonyl B->C D Hydrazine Hydrate (NH2-NH2) F 3-Methyl-5-phenyl-1H-pyrazole D->F Cyclocondensation E Benzoylacetone (Ph-CO-CH2-CO-Me) E->F G 5-Methyl-3-phenyl-1H-pyrazol-1-amine (Target) F->G N-Amination (HOSA)

Mechanistic divergence: Structural impossibility of phenylhydrazine vs. correct route.

Validated Experimental Protocols

Phase 1: Assembly of the Pyrazole Core

Causality & Design: Hydrazine hydrate acts as a bis-nucleophile, attacking the di-ketone (benzoylacetone) to form the pyrazole ring. Ethanol is chosen as the solvent to ensure the solubility of the organic precursors while allowing the water by-product to remain miscible.

  • Reagent Mixing: In a 250 mL round-bottom flask, dissolve 1-phenyl-1,3-butanedione (benzoylacetone, 16.2 g, 100 mmol) in 100 mL of absolute ethanol. Cool the solution to 0 °C using an ice bath.

  • Nucleophilic Addition: Add hydrazine hydrate (64% aqueous solution, 7.8 g, 150 mmol) dropwise over 15 minutes. Validation: The slow addition prevents uncontrolled exotherms and minimizes the formation of polymeric by-products.

  • Cyclocondensation: Remove the ice bath and reflux the mixture at 80 °C for 3 hours. Monitor reaction completion via TLC (Hexane:EtOAc 3:1).

  • Workup & Isolation: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield white crystals of 3-methyl-5-phenyl-1H-pyrazole.

Phase 2: Electrophilic N-Amination via HOSA

Causality & Design: The 3-methyl-5-phenyl-1H-pyrazole core exists as a mixture of rapid tautomers. Electrophilic amination using HOSA in a strongly basic aqueous medium forces the deprotonation of the pyrazole, generating a highly nucleophilic pyrazolide anion. The subsequent SN​2 attack on the nitrogen of HOSA yields the N-aminated product. Because the pyrazolide anion is asymmetric, the reaction inherently produces two regioisomers.

  • Deprotonation: Suspend 3-methyl-5-phenyl-1H-pyrazole (7.9 g, 50 mmol) in 50 mL of aqueous 3.7 M NaOH. Validation: The suspension will gradually clarify into a pale-yellow solution as the soluble pyrazolide anion forms.

  • Amination: Cool the solution to 0 °C. Add HOSA (16.9 g, 150 mmol, 3.0 equiv) portion-wise over 30 minutes. Validation: Strict temperature control is required; an uncontrolled exotherm will lead to the degradation of HOSA into hydroxylamine and sulfate. A white precipitate will begin to form as the neutral N-aminated products crash out of the basic aqueous layer.

  • Extraction: Stir the reaction at room temperature for 2 hours. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Isomeric Resolution: Purify the crude mixture via silica gel flash chromatography using a Hexane/Ethyl Acetate gradient (4:1 to 2:1). Validation: The target 5-methyl-3-phenyl-1H-pyrazol-1-amine elutes first. The steric shielding of the N1-amine by the adjacent C5-methyl group reduces its hydrogen-bonding interaction with the silica stationary phase, causing it to run faster ( Rf​≈0.60 ) than the 3-methyl-5-phenyl isomer ( Rf​≈0.50 ).

Quantitative Analytics & Isomeric Resolution

To ensure strict quality control, the following analytical markers should be utilized to verify the identity and purity of the synthesized fractions:

CompoundYield (%)TLC Rf​ (Hex/EtOAc 2:1)ESI-MS ( m/z )Key 1 H-NMR Shifts (ppm, CDCl3​ )
3-Methyl-5-phenyl-1H-pyrazole (Intermediate)920.45159.1 [M+H]+ 2.35 (s, 3H, CH3​ ), 6.40 (s, 1H, Ar-H)
5-Methyl-3-phenyl-1H-pyrazol-1-amine (Target) 450.60174.1 [M+H]+ 2.28 (s, 3H, CH3​ ), 5.30 (br s, 2H, NH2​ ), 6.35 (s, 1H, Ar-H)
3-Methyl-5-phenyl-1H-pyrazol-1-amine (Byproduct)350.50174.1 [M+H]+ 2.40 (s, 3H, CH3​ ), 5.15 (br s, 2H, NH2​ ), 6.20 (s, 1H, Ar-H)

Downstream Utility: Oxidative Ring Expansion

The primary utility of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in modern drug development is its role as a precursor for 1,2,3-triazines. Upon treatment with an oxidant such as Sodium Periodate ( NaIO4​ ) or Lead Tetraacetate ( Pb(OAc)4​ ), the N-aminopyrazole undergoes an oxidative ring expansion via a highly reactive nitrene intermediate, resulting in N-N bond migration and the insertion of the central nitrogen to form the 6-membered triazine ring (3[3]).

RingExpansion A 5-Methyl-3-phenyl-1H-pyrazol-1-amine B Nitrene Intermediate [N-N Bond Migration] A->B Oxidation (NaIO4) C 4-Methyl-6-phenyl-1,2,3-triazine B->C Ring Expansion

Oxidative ring expansion of 1-aminopyrazoles to 1,2,3-triazines via a nitrene intermediate.

References

1.[1] Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. 1 2.[2] Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope - PMC (NIH). 2 3.[3] Synthesis of 1,2,3-Triazine Derivatives by Deoxygenation of 1,2,3-Triazine 1-Oxides - ResearchGate. 3

Sources

Method

The Pyrazole Scaffold: A Cornerstone in Modern Agrochemical Development Featuring 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Introduction: The Privileged Status of Pyrazoles in Crop Protection In the continuous effort to ensure global food security, the development of effective and environmentally conscious agrochemicals is paramount.[1] Withi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Status of Pyrazoles in Crop Protection

In the continuous effort to ensure global food security, the development of effective and environmentally conscious agrochemicals is paramount.[1] Within the vast landscape of heterocyclic chemistry, the pyrazole ring system has emerged as a "privileged scaffold."[2] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of chemical stability and versatile functionalization points, making it a cornerstone in the design of novel fungicides, insecticides, and herbicides.[2][3][4] Commercially successful products have repeatedly demonstrated the power of the pyrazole core to interact with critical biological targets in pests, weeds, and fungal pathogens.[2]

This guide focuses on a specific, yet representative, building block: 5-Methyl-3-phenyl-1H-pyrazol-1-amine . We will explore its role as a versatile precursor, detailing the synthetic logic, derivatization strategies, and bio-evaluation protocols that underpin its application in the discovery of next-generation agrochemical compounds.

Physicochemical Properties and Synthetic Rationale

The subject molecule, 5-Methyl-3-phenyl-1H-pyrazol-1-amine, possesses distinct structural features that make it an attractive starting point for a discovery program. The phenyl group at the 3-position and the methyl group at the 5-position provide a foundational lipophilic character, which can be crucial for penetrating biological membranes. The key feature, however, is the primary amine at the N1 position. This nucleophilic handle is the primary site for chemical modification, allowing for the facile introduction of diverse functionalities to build a library of candidate compounds.

PropertyValueSource
Molecular Formula C10H11N3NIST[5]
Molecular Weight 173.21 g/mol NIST[5]
Appearance Off-white solid---
Melting Point 114-117 °CSigma-Aldrich[6]
Key Functional Group N1-Amino (Primary Amine)---

Protocol 1: Synthesis of the Core Scaffold

The synthesis of N-amino pyrazoles can be achieved through several established routes. A common and reliable method involves the cyclocondensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative. In this case, the precursor to the N-amino functionality is typically hydrazine hydrate itself or a protected form.

Objective: To synthesize 5-Methyl-3-phenyl-1H-pyrazol-1-amine from commercially available starting materials.

Causality: This protocol utilizes a classic Knorr-type pyrazole synthesis.[2] The reaction between a 1,3-diketone and hydrazine proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity (placement of the methyl and phenyl groups) is dictated by the relative reactivity of the two carbonyl groups in the diketone.

Materials:

  • 1-Phenylbutane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenylbutane-1,3-dione (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution dropwise with stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 5-Methyl-3-phenyl-1H-pyrazol-1-amine.

Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be compared with the literature value.[6]

Application in Agrochemical Development: From Scaffold to Active Ingredient

The true utility of 5-Methyl-3-phenyl-1H-pyrazol-1-amine lies in its role as a versatile intermediate. The N1-amino group serves as a powerful nucleophile, readily reacting with various electrophiles to create a diverse library of derivatives. This is the core of a discovery pipeline: creating analogues and testing them for biological activity.

Fungicide Development: Targeting Fungal Respiration

A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[2][7] These compounds block the fungal mitochondrial respiratory chain at Complex II, halting ATP production and leading to cell death.[2] The pyrazole-carboxamide moiety is a well-established pharmacophore for SDHI activity.[2]

Workflow for Pyrazole-Carboxamide Fungicide Discovery

G cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_optimization Lead Optimization start 5-Methyl-3-phenyl- 1H-pyrazol-1-amine reaction Acylation Reaction (Protocol 2) start->reaction reagent Acid Chloride (R-COCl) reagent->reaction product Library of Pyrazole-Amide Derivatives reaction->product invitro In-Vitro Assay (Protocol 3) Fungal Growth Inhibition product->invitro invivo In-Vivo Assay (Greenhouse Trial) invitro->invivo sars SAR Analysis invivo->sars lead Lead Compound Identification sars->lead optimization Further Chemical Modification lead->optimization optimization->reaction Iterative Design tox Toxicology & Environmental Fate optimization->tox candidate Development Candidate tox->candidate

Caption: Workflow from precursor to a potential agrochemical candidate.

Protocol 2: Synthesis of a Representative Pyrazole-Amide Derivative

Objective: To synthesize a candidate agrochemical by acylating the N1-amino group of the pyrazole scaffold.

Causality: This is a standard nucleophilic acyl substitution reaction. The lone pair on the amino nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. A base (like pyridine or triethylamine) is used to quench the HCl byproduct, driving the reaction to completion. The choice of the "R" group on the acid chloride is critical for exploring the structure-activity relationship (SAR).[1]

Materials:

  • 5-Methyl-3-phenyl-1H-pyrazol-1-amine (1.0 eq)

  • 2-Chlorobenzoyl chloride (1.1 eq)

  • Pyridine (or triethylamine) (1.2 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • Dissolve 5-Methyl-3-phenyl-1H-pyrazol-1-amine in dry DCM in a flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Add 2-chlorobenzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target pyrazole-amide.

Protocol 3: In-Vitro Antifungal Bioassay (Poisoned Food Technique)

Objective: To determine the efficacy of synthesized pyrazole-amide derivatives against a target fungal pathogen. This is a fundamental bioassay used in agricultural research.[8]

Causality: This assay measures the direct inhibitory effect of a compound on the mycelial growth of a fungus. By incorporating the test compound into the growth medium, we can calculate the concentration required to inhibit growth by 50% (EC₅₀), a key metric for comparing potency.

Materials:

  • Synthesized pyrazole-amide compounds

  • Target fungal species (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10,000 ppm).

  • Prepare molten PDA and cool it to 45-50 °C.

  • Aliquot the molten PDA into sterile flasks. Add the required volume of the stock solution to the PDA to achieve a series of final concentrations (e.g., 100, 50, 25, 12.5, 6.25 ppm). A control plate should be prepared with an equivalent amount of DMSO.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the margin of an actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal temperature for the fungus (e.g., 25 °C) in the dark.

  • Measure the colony diameter (in two perpendicular directions) when the fungal growth in the control plate has reached the edge of the dish.

  • Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • Use the inhibition data across the concentration range to calculate the EC₅₀ value for each compound using probit analysis software.

Data Presentation: The results should be summarized in a table to facilitate SAR analysis.

Compound IDR-GroupTarget FungusEC₅₀ (µg/mL)
Lead-001 2-ChlorophenylS. sclerotiorum1.2
Lead-002 4-TrifluoromethylphenylS. sclerotiorum0.8
Lead-003 2,4-DichlorophenylS. sclerotiorum1.5
Bixafen (Standard) ---S. sclerotiorum0.5

Note: Data are hypothetical for illustrative purposes.

Insecticide Development: Targeting the Insect Nervous System

Phenylpyrazole insecticides, famously represented by Fipronil, act as potent antagonists of the GABA-gated chloride channel in the insect nervous system.[9][10] This blockade leads to hyperexcitation, paralysis, and death. The 5-amino-3-phenyl-1-substituted pyrazole scaffold is a core component of this class of insecticides.[11] Derivatization of the N1-amino group can lead to novel compounds with insecticidal properties.

Mechanism of Action: Phenylpyrazole Insecticides

G cluster_neuron Insect Neuron Synapse cluster_action Normal vs. Blocked State cluster_normal Normal State cluster_blocked Blocked by Phenylpyrazole GABA GABA (Neurotransmitter) Receptor GABA-gated Chloride (Cl⁻) Channel GABA->Receptor Binds Cl_in Cl⁻ Influx Receptor->Cl_in Block Channel Blocked Neuron Postsynaptic Neuron Hyper Hyperpolarization (Inhibitory Signal) Cl_in->Hyper Calm Neuron Calmed Hyper->Calm Pyrazole Phenylpyrazole Insecticide Pyrazole->Receptor Binds & Blocks No_Cl No Cl⁻ Influx Block->No_Cl Hyperexcite Hyperexcitation (Uncontrolled Firing) No_Cl->Hyperexcite Death Paralysis & Death Hyperexcite->Death

Caption: Phenylpyrazoles block GABA receptors, causing fatal hyperexcitation.

Protocol 4: Insecticidal Bioassay (Topical Application)

Objective: To assess the contact toxicity of novel pyrazole derivatives against a target insect pest.

Causality: This method directly applies a known quantity of the test compound to the insect's body, ensuring a precise dose is delivered. It is a standard method for determining the median lethal dose (LD₅₀), the amount of substance required to kill 50% of a test population.

Materials:

  • Synthesized pyrazole compounds

  • Target insect species (e.g., houseflies, Musca domestica; diamondback moths, Plutella xylostella)

  • Acetone (analytical grade)

  • Micro-applicator or calibrated micropipette

  • Petri dishes or ventilated containers

  • Insect food source

Procedure:

  • Prepare a series of dilutions of the test compounds in acetone (e.g., 10, 5, 2.5, 1.25, 0.625 µg/µL).

  • Select uniform, healthy adult insects for the test. Anesthetize them briefly with CO₂ if necessary.

  • Using a micro-applicator, apply a small, precise volume (e.g., 0.5-1.0 µL) of a test solution to the dorsal thorax of each insect.

  • A control group should be treated with acetone only.

  • Place the treated insects (e.g., 10-20 per replicate) in a clean container with access to food and water.

  • Maintain the insects under controlled conditions (e.g., 25°C, 12:12 L:D photoperiod).

  • Assess mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it is unable to move when prodded.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LD₅₀ value using probit analysis.

Conclusion and Future Outlook

5-Methyl-3-phenyl-1H-pyrazol-1-amine is more than just a chemical compound; it is a gateway to a vast chemical space ripe for agrochemical discovery. The protocols and workflows detailed here provide a foundational framework for its use. By systematically modifying the scaffold—primarily through derivatization of the N1-amino group—and evaluating the resulting compounds through robust bioassays, researchers can uncover novel structure-activity relationships.[1] The future of pyrazole chemistry in agriculture will likely focus on designing molecules with even higher target specificity, improved safety profiles for non-target organisms, and novel modes of action to combat the ever-present challenge of pest resistance.

References

  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Chinese Chemical Letters.
  • Zhang, X., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • Du, T., et al. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • BenchChem. (2025). Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. BenchChem.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76.
  • Zhang, X., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
  • Li, Y., et al. (2025). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. Journal of Agricultural and Food Chemistry.
  • Unknown Author. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Longdom Publishing.
  • Wikipedia Contributors. (n.d.). Phenylpyrazole insecticides. Wikipedia.
  • Das, S. K. (2014). Mode of action of pyrazoles and pyridazinones.
  • Grokipedia Contributors. (2026). Phenylpyrazole insecticides. Grokipedia.
  • Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Sigma-Aldrich.
  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.

Sources

Application

Application Note: Advanced Chromatographic Separation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Introduction & Physicochemical Profiling The compound 5-Methyl-3-phenyl-1H-pyrazol-1-amine (also known as 1-amino-5-methyl-3-phenylpyrazole) is a critical synthetic intermediate and building block in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The compound 5-Methyl-3-phenyl-1H-pyrazol-1-amine (also known as 1-amino-5-methyl-3-phenylpyrazole) is a critical synthetic intermediate and building block in medicinal chemistry, often utilized in the development of anti-inflammatory and target-specific therapeutic agents.

Chromatographically, this molecule presents a fascinating duality. It possesses a highly hydrophobic phenyl ring at the C3 position and a hydrophilic, weakly basic N-amino group at the N1 position. This structural dichotomy complicates standard reversed-phase high-performance liquid chromatography (RP-HPLC). While the phenyl ring ensures adequate retention on a standard C18 column, the basic N-amine interacts strongly with residual, unendcapped silanols on the silica matrix. This secondary ion-exchange interaction inevitably leads to severe peak tailing, poor resolution from structurally similar impurities, and diminished loadability during preparative isolation[1].

To achieve a self-validating, robust separation, we must abandon single-mode retention strategies and adopt Mixed-Mode Chromatography (MMC) . By utilizing a stationary phase that combines reversed-phase (RP) and strong cation-exchange (CEX) mechanisms, we can independently control the retention of the hydrophobic and cationic moieties, yielding symmetrical peaks and superior method reproducibility[2].

Methodological Rationale: The Mixed-Mode Advantage

In standard RP-HPLC, method developers often attempt to suppress silanol ionization by lowering the mobile phase pH (e.g., pH 2.0 with trifluoroacetic acid). While this protonates the N-amine of the pyrazole, it also makes the molecule highly polar, risking co-elution with the void volume.

Mixed-Mode Chromatography (MMC) solves this by embedding an acidic ion-pairing group (such as a sulfonic acid) directly into the alkyl chain of the stationary phase[3].

  • Causality of pH: At a mobile phase pH of 2.5 (using formic acid), the N-amine of 5-Methyl-3-phenyl-1H-pyrazol-1-amine is fully protonated.

  • Causality of Buffer Concentration: The protonated amine interacts electrostatically with the negatively charged sulfonic acid groups on the column. We can precisely tune this retention by adjusting the buffer concentration (ionic strength) rather than just the organic modifier[4].

  • Causality of Organic Modifier: Simultaneously, the phenyl ring interacts with the hydrophobic alkyl chains, controlled by the acetonitrile gradient.

This orthogonal retention mechanism is highly effective for basic pyrazole derivatives, ensuring that both the main active pharmaceutical ingredient (API) and its polar impurities are baseline resolved[5].

Method Development Logic

MethodDev A Analyte: 5-Methyl-3-phenyl-1H-pyrazol-1-amine BB BB A->BB Initial Attempt B Physicochemical Profiling (Hydrophobic Phenyl + Basic N-Amine) E Mixed-Mode Chromatography (RP/CEX Phase) B->E Direct Route C Standard RP-HPLC (C18) Low pH Buffer D Peak Tailing / Poor Loadability (Silanol Interactions) C->D Observation D->E Strategic Pivot F Optimize Buffer Concentration (Formic Acid / Ammonium Formate) E->F G Orthogonal Impurity Profiling & Preparative Scale-Up F->G BB->C Initial Attempt

Caption: Decision tree illustrating the shift from standard C18 to Mixed-Mode Chromatography.

Experimental Protocols

The following protocols outline a self-validating system for the analytical purity profiling and preparative isolation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine.

Reagents and Sample Preparation
  • Mobile Phase A (Aqueous): 100% Ultrapure Water (18.2 MΩ·cm) containing 0.1% Formic Acid and 10 mM Ammonium Formate (pH ~2.8). Note: The use of ammonium formate provides the necessary counter-ions for the cation-exchange mechanism while maintaining MS-compatibility.

  • Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile containing 0.1% Formic Acid.

  • Sample Diluent: 80% Water / 20% Acetonitrile. Crucial Step: Matching the diluent to the initial gradient conditions prevents solvent-shock and peak splitting.

  • Sample Concentration: 1.0 mg/mL for analytical profiling; up to 50 mg/mL for preparative loading.

Analytical Mixed-Mode HPLC Protocol

System: UHPLC/HPLC equipped with a Photodiode Array (PDA) detector and optional MS. Column: Primesep A or equivalent RP/CEX Mixed-Mode Column (4.6 x 150 mm, 5 µm).

Step-by-Step Execution:

  • System Purge & Equilibration: Flush the system with Mobile Phase A and B for 10 minutes at 1.0 mL/min to remove air. Equilibrate the column at initial conditions (90% A / 10% B) for at least 15 column volumes (approx. 25 minutes) to ensure the stationary phase is fully saturated with the formate counter-ions.

  • Detection Setup: Set the PDA detector to monitor at 254 nm (optimal for the conjugated phenyl-pyrazole system) with a reference wavelength of 360 nm to correct for baseline drift during the gradient.

  • Gradient Program: Execute the gradient as defined in Table 2.

  • Injection: Inject 5 µL of the prepared sample.

  • System Suitability: Ensure the tailing factor (Tf) of the main peak is ≤ 1.2, and theoretical plates (N) > 10,000. If Tf > 1.2, increase the ammonium formate concentration in Mobile Phase A to 15 mM to outcompete secondary interactions.

Preparative Scale-Up Protocol

For the isolation of high-purity 5-Methyl-3-phenyl-1H-pyrazol-1-amine from crude synthetic mixtures:

  • Column Scaling: Utilize a preparative mixed-mode column (e.g., 21.2 x 250 mm, 5 µm).

  • Flow Rate Adjustment: Scale the flow rate geometrically. (e.g., from 1.0 mL/min on a 4.6 mm column to ~21 mL/min on a 21.2 mm column).

  • Fraction Collection: Trigger fraction collection via UV threshold at 254 nm. Because the mobile phase utilizes volatile buffers (formic acid/ammonium formate), fractions can be directly lyophilized without the need for desalting.

Data Presentation & Chromatographic Behavior

The quantitative data below summarizes the expected physicochemical behavior and the comparative performance of the developed method against traditional approaches.

Table 1: Physicochemical Profile of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

PropertyValue / CharacteristicChromatographic Implication
Molecular Weight 173.22 g/mol Amenable to standard LC-MS (ESI+) detection.
LogP (Estimated) ~1.8 - 2.2Moderate hydrophobicity; requires organic modifier for elution.
pKa (N-amine) ~2.5 - 3.5Protonated at pH < 3.0; ideal for cation-exchange retention.
UV Maxima ~254 nmStrong chromophore due to phenyl ring conjugation.

Table 2: Optimized Analytical Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
2.01.09010Isocratic hold
12.01.04060Linear gradient
15.01.01090Column wash
15.11.09010Re-equilibration
20.01.09010End

Table 3: Comparative Chromatographic Performance (Expected Values)

Column ChemistryRetention Time (min)Tailing Factor ( Tf​ )Loadability (Max Inj. Vol)Resolution from Polar Impurities
Standard C18 (RP only) 6.41.8 - 2.4 (Severe)< 10 µLPoor (Co-elution common)
Mixed-Mode (RP/CEX) 8.71.0 - 1.1 (Excellent)> 50 µLExcellent (Orthogonal separation)

Mechanistic Visualization

To fully grasp why the mixed-mode approach yields a superior tailing factor, we must visualize the dual-interaction mechanism occurring at the surface of the stationary phase.

Mechanism cluster_analyte Analyte: 5-Methyl-3-phenyl-1H-pyrazol-1-amine (pH 2.8) cluster_statphase Mixed-Mode Stationary Phase P Phenyl Ring (Hydrophobic) RP Alkyl Chain (RP Ligand) P->RP Hydrophobic Interaction A Protonated N-Amine (Cationic) CEX Sulfonic Acid Group (Anionic) A->CEX Electrostatic (Ion-Exchange)

Caption: Dual retention mechanism showing simultaneous hydrophobic and electrostatic interactions.

References

  • HPLC Method for Analysis of Aminopyrazole on Primesep Columns SIELC Technologies[Link][2]

  • Mixed-Mode Chromatography—A Review LCGC International[Link][1]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds National Center for Biotechnology Information (PMC)[Link][3]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis ACS Omega[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2). As a Senior Application Scientist, I have compiled this self-validating protocol and FAQ to addre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2). As a Senior Application Scientist, I have compiled this self-validating protocol and FAQ to address the critical bottlenecks in this workflow: regioselectivity, reagent degradation, and yield optimization.

Mechanistic Overview & Workflow

The synthesis of 1-amino-5-methyl-3-phenylpyrazole typically involves a two-step sequence:

  • Condensation/Cyclization: Reaction of 1-phenylbutane-1,3-dione (benzoylacetone) with hydrazine hydrate to form the tautomeric intermediate 3-methyl-5-phenyl-1H-pyrazole.

  • Electrophilic N-Amination: Treatment of the pyrazole intermediate with an aminating agent such as Hydroxylamine-O-sulfonic acid (HOSA) under basic conditions [2].

The core challenge lies in the regioselectivity of the amination step. Because the intermediate is a tautomeric mixture, amination can occur at either nitrogen. However, kinetic control can be leveraged: the bulky phenyl group at C3 sterically shields the adjacent N2 position, directing the incoming electrophile (HOSA) predominantly to the N1 position adjacent to the smaller methyl group.

Reaction Pathway Diagram

PyrazoleSynthesis A Benzoylacetone + Hydrazine Hydrate B Cyclization (Reflux, EtOH) Loss of 2 H₂O A->B C 3-Methyl-5-phenyl-1H-pyrazole (Tautomeric Mixture) B->C D Electrophilic N-Amination (HOSA, NaOH, 0-5°C) C->D E Major Regioisomer (>85%): 5-Methyl-3-phenyl-1H-pyrazol-1-amine (Sterically Favored) D->E Kinetic Control F Minor Regioisomer (<15%): 3-Methyl-5-phenyl-1H-pyrazol-1-amine (Sterically Hindered) D->F Side Reaction

Caption: Workflow and regioselective N-amination pathway for 5-Methyl-3-phenyl-1H-pyrazol-1-amine synthesis.

Step-by-Step Optimized Methodology

To ensure a self-validating system, every step in this protocol includes an in-process control (IPC) to verify success before proceeding.

Step 1: Synthesis of the Pyrazole Core

Objective: Synthesize 3-methyl-5-phenyl-1H-pyrazole with >90% yield.

  • Charge: Dissolve 10.0 mmol of benzoylacetone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Slowly add 11.0 mmol (1.1 eq) of hydrazine hydrate (64% aqueous solution) dropwise at room temperature. Causality: Slow addition prevents exothermic spiking and minimizes the formation of bis-hydrazone byproducts.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2-3 hours.

  • IPC (TLC): Monitor via TLC (Hexane:Ethyl Acetate 3:1). The starting material spot (UV active) should completely disappear.

  • Workup: Concentrate the mixture under reduced pressure, add 30 mL of ice-cold water, and filter the resulting white precipitate. Wash with cold water and dry under vacuum.

Step 2: Regioselective N-Amination

Objective: Aminate the pyrazole core using HOSA while maximizing the 5-methyl-3-phenyl regioisomer.

  • Preparation: Dissolve 5.0 mmol of the synthesized 3-methyl-5-phenyl-1H-pyrazole in 15 mL of a 10% NaOH aqueous solution. Cool the flask strictly to 0–5 °C in an ice bath.

  • Reagent Activation: In a separate vial, dissolve 7.5 mmol (1.5 eq) of Hydroxylamine-O-sulfonic acid (HOSA) in 5 mL of cold water. Crucial: HOSA degrades rapidly in alkaline media at room temperature [2]. Keeping it cold ensures the amination rate exceeds the HOSA hydrolysis rate.

  • Addition: Add the cold HOSA solution dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature below 5 °C. Adjust pH dynamically with 10% NaOH to keep it between 10–11.

  • Reaction: Stir for 4 hours at 0–5 °C, then allow it to slowly warm to room temperature.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate. Purify via recrystallization (ethanol/water) to separate the major 5-methyl-3-phenyl isomer from the minor 3-methyl-5-phenyl isomer.

Quantitative Data Summary
ParameterStep 1: CyclizationStep 2: N-Amination
Target Intermediate/Product 3-Methyl-5-phenyl-1H-pyrazole5-Methyl-3-phenyl-1H-pyrazol-1-amine
Reagent Stoichiometry 1.1 eq Hydrazine Hydrate1.5 eq HOSA
Optimal Temperature 78 °C (Reflux)0–5 °C
Optimal pH Neutral10–11
Expected Yield 90–95%65–75% (Major Isomer)
Regioselectivity Ratio N/A> 85:15 (5-Me-3-Ph : 3-Me-5-Ph)

Troubleshooting FAQs

Q1: My overall yield for the N-amination step is below 30%. What is causing this? A: The most common culprit is the rapid hydrolysis of HOSA before it can react with the pyrazole anion. HOSA acts as an electrophile, but in basic conditions at room temperature, it decomposes into sulfate and nitrogen gas. Solution: You must maintain the reaction temperature strictly between 0–5 °C during the addition of HOSA. Furthermore, ensure the pH is maintained at 10–11. If the pH drops below 9, the pyrazole will protonate into its inactive NH-form, halting the amination [2].

Q2: I am getting a 50:50 mixture of the 5-methyl-3-phenyl and 3-methyl-5-phenyl isomers. How do I improve regioselectivity? A: A 1:1 ratio indicates a loss of kinetic control, usually due to running the amination at elevated temperatures (e.g., room temperature or above). At higher temperatures, thermodynamic factors begin to compete, and the steric shielding provided by the C3-phenyl group is overcome by the thermal energy of the system. Solution: Run the amination at 0 °C. The bulky phenyl group will effectively block the N2 position, forcing the HOSA to attack the less hindered N1 position (adjacent to the methyl group). If standard HOSA amination fails to give desired purity, consider an alternative metal-free electrophilic amination using a diethylketomalonate-derived oxaziridine, which has been shown to afford N-Boc hydrazines and pyrazoles with high efficiency [1].

Q3: Can I use a protected hydrazine (like tert-butyl carbazate) in Step 1 to force the regioselectivity from the beginning? A: Yes, this is a highly effective alternative strategy [3]. If you react benzoylacetone with tert-butyl carbazate (Boc-NH-NH₂), the more nucleophilic terminal NH₂ group preferentially attacks the more electrophilic aliphatic ketone (the methyl ketone) rather than the sterically hindered aromatic ketone. Subsequent cyclization yields 1-Boc-5-methyl-3-phenylpyrazole almost exclusively. However, note that deprotecting this yields the 1H-pyrazole, not the 1-amino pyrazole. To get the 1-amino derivative, you must still perform the N-amination.

Q4: My HOSA reagent is old. Does this affect the reaction? A: Yes. HOSA is highly hygroscopic and degrades upon exposure to atmospheric moisture. If your HOSA is clumpy or smells strongly of sulfur dioxide, it has degraded. Always store HOSA in a desiccator and verify its integrity before use. Degraded HOSA will lead to incomplete conversion and unreacted pyrazole starting material.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). "Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis." Organic Letters, 7(4), 713-716. Available at:[Link]

  • Yin, P., et al. (2014). "Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties." Molecules, 19(1), 936-947. Available at:[Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Advances in Heterocyclic Chemistry, 125, 1-49. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting 5-Methyl-3-phenyl-1H-pyrazol-1-amine Crystallization

Welcome to the Technical Support Center. As drug development demands increasingly stringent purity profiles for heterocyclic building blocks, mastering the isolation of pyrazole derivatives is critical.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development demands increasingly stringent purity profiles for heterocyclic building blocks, mastering the isolation of pyrazole derivatives is critical.

The synthesis of 5-methyl-3-phenyl-1H-pyrazol-1-amine typically involves the N-amination of 5-methyl-3-phenyl-1H-pyrazole using hydroxylamine-O-sulfonic acid (HOSA)[1]. While the reaction is robust, the subsequent crystallization is notoriously prone to regioisomer contamination, phase-separation issues ("oiling out"), and inorganic salt entrapment[2].

This guide provides a mechanistic approach to troubleshooting these impurities, ensuring your protocols are self-validating and thermodynamically sound.

Workflow Start 5-Methyl-3-phenyl-1H-pyrazole Amination N-Amination (HOSA, pH 10-11) Anion Generation Start->Amination Base addition Crude Crude Mixture (Target + Regioisomer + Salts) Amination->Crude HOSA reaction Extraction Liquid-Liquid Extraction (Organic Phase) Crude->Extraction Phase separation Crystallization Controlled Crystallization (EtOH/H2O or HCl Salt) Extraction->Crystallization Solvent swap Pure Pure 5-Methyl-3-phenyl- 1H-pyrazol-1-amine Crystallization->Pure Filtration & Drying

Caption: Workflow for N-amination and selective crystallization of 5-methyl-3-phenyl-1H-pyrazol-1-amine.

Frequently Asked Questions & Troubleshooting

Q1: Why am I seeing a high percentage of the regioisomer (3-methyl-5-phenyl-1H-pyrazol-1-amine) in my final crystal lattice?

Causality: This is a fundamental consequence of pyrazole tautomerism. In the basic conditions required for HOSA amination (optimally pH 10–11)[1], the deprotonated pyrazolide anion exhibits two nucleophilic nitrogen centers. While the steric bulk of the phenyl group provides some shielding that favors the formation of the 5-methyl-3-phenyl isomer, electrophilic attack by HOSA inevitably yields a mixture of both regioisomers. Because these isomers share nearly identical molecular weights and polarities, they readily co-crystallize. Solution: Exploit subtle differences in basicity rather than neutral solubility. By treating the crude mixture with an inorganic or organic acid (e.g., HCl) in an organic solvent, you can form an acid-addition salt[3]. The steric environment around the N1-amine dictates the rate of protonation, allowing the target compound's hydrochloride salt to selectively nucleate and precipitate, leaving the regioisomer in the mother liquor.

Q2: My compound is "oiling out" instead of crystallizing. How do I fix this?

Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your solute-solvent-impurity mixture drops below the temperature at which the solution becomes supersaturated[2]. Unreacted starting materials, residual HOSA, or high concentrations of the regioisomer act as severe melting point depressants. Instead of forming an ordered crystal lattice, the system minimizes free energy by forming a disordered, metastable viscous liquid. Solution: You must alter the thermodynamic pathway. First, ensure the solution is completely homogeneous by reheating. Second, adjust the solvent composition to increase the solubility of the impurities (e.g., adding 5–10% more ethanol to an aqueous mixture). Finally, introduce a seed crystal at a temperature exactly 5°C above the cloud point, and reduce the cooling ramp to <0.5°C/min to favor crystal growth over phase separation[2].

PhaseBehavior Supersat Supersaturated Solution (Target + Impurities) RapidCool Rapid Cooling / High Impurity (T < Melting Point of Mixture) Supersat->RapidCool SlowCool Controlled Cooling + Seeding (T > Melting Point of Mixture) Supersat->SlowCool Oiling Liquid-Liquid Phase Separation ('Oiling Out') RapidCool->Oiling Amorphous trapping Crystal Nucleation & Crystal Growth (High Purity Lattice) SlowCool->Crystal Ordered packing

Caption: Thermodynamic pathways determining crystallization vs. oiling out based on cooling rate.

Q3: How can I remove residual inorganic sulfates trapped in the crystal lattice?

Causality: During N-amination, HOSA decomposes into highly polar sulfate/bisulfate byproducts. If crystallization is forced via rapid anti-solvent (water) addition, the crystal lattice forms too quickly. This rapid kinetic growth physically traps microscopic droplets of the aqueous mother liquor—containing these inorganic salts—inside the crystal defects[4]. Solution: Implement a hot filtration step of the organic phase prior to crystallization to remove bulk insoluble salts. During the crystallization phase, ensure the anti-solvent is added dropwise over a minimum of 60 minutes. This allows the lattice to form slowly, rejecting polar impurities into the bulk solvent[4].

Quantitative Data: Impurity Profiling & Solubility

Table 1: Common Impurities and Purge Strategies

ImpurityChemical Origin / CausalityTypical Crude %Target Purge FactorRemoval Strategy
3-Methyl-5-phenyl-1H-pyrazol-1-amine Tautomeric amination[1]15 - 25%> 20Acid-addition crystallization[3]
Unreacted Pyrazole Precursor Incomplete HOSA reaction2 - 5%> 50Anti-solvent (Water) rejection
Inorganic Sulfates HOSA decomposition5 - 10%> 100Hot filtration in Ethanol

Table 2: Solubility Matrix for Crystallization Optimization

Solvent SystemTemp (°C)Target Compound SolubilityImpurity SolubilitySuitability
Ethanol (100%) 78°CHigh (>200 mg/mL)HighExcellent for primary dissolution
Ethanol / Water (1:1) 5°CLow (<10 mg/mL)ModerateGood for free-base precipitation
Diethyl Ether 20°CModerateHighIdeal for washing / salt formation

Experimental Protocol: Self-Validating Acid-Assisted Crystallization

This protocol utilizes acid-addition to selectively isolate 5-methyl-3-phenyl-1H-pyrazol-1-amine from its regioisomer, ensuring high purity[3]. Every phase includes a self-validating checkpoint to guarantee the system is behaving as thermodynamically predicted.

Step 1: Dissolution and Clarification

  • Suspend 10.0 g of the crude amination product in 40 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Heat the mixture to 60°C under continuous stirring until the organic material dissolves.

  • Causality: Ethanol selectively dissolves the organic pyrazoles while leaving bulk inorganic sulfates (from the HOSA reagent) undissolved.

  • Validation Checkpoint: Perform a hot filtration through a pre-weighed Büchner funnel. Dry and weigh the filter paper. A retained mass of >0.5 g confirms the successful mechanical removal of the inorganic load.

Step 2: Acid-Addition Salt Formation

  • Transfer the clarified hot ethanolic solution to a clean flask maintained at 50°C.

  • Slowly add 1.05 equivalents of 2M HCl in diethyl ether dropwise over 15 minutes.

  • Causality: Protonation of the N1-amine forms a highly crystalline hydrochloride salt. The slight basicity difference between the regioisomers ensures the target compound reaches supersaturation and nucleates first[3].

  • Validation Checkpoint: A sudden onset of turbidity indicates successful nucleation. If no turbidity is observed within 5 minutes of the acid addition, the pH is too high; verify the solution is at pH < 3 using indicator paper.

Step 3: Controlled Cooling

  • Program the heating mantle/bath to cool the flask at a strict rate of 0.5°C/min down to 5°C.

  • Causality: Slow cooling prevents the kinetic trapping of the regioisomer salt within the target compound's crystal lattice, maximizing the impurity purge factor[4].

Step 4: Isolation and Mother Liquor Validation

  • Isolate the newly formed crystals via vacuum filtration.

  • Wash the crystal cake with 10 mL of ice-cold ethanol to displace the mother liquor, followed by 10 mL of cold diethyl ether to facilitate rapid drying.

  • Validation Checkpoint: Evaporate 1 mL of the filtered mother liquor and analyze the residue via TLC or HPLC. The distinct presence of the 3-methyl-5-phenyl regioisomer in the filtrate validates the selective rejection of the impurity, confirming the integrity of the crystal lattice.

References

  • CORA, University College Cork. Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[Link]

  • Google Patents (WO2011076194A1). Method for purifying pyrazoles.
  • Vinogradov, V. M., Dalinger, I. L., Shevelev, S. A. N-Amination of Pyrazoles: a General Approach. Mendeleev Commun., 3:3 (1993), 111. Math-Net.Ru.[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Methyl-3-phenyl-1H-pyrazol-1-amine Derivatives

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2). This compound serves as a critical building block in the development of pyrazolopyridines, targeted ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS 77202-05-2). This compound serves as a critical building block in the development of pyrazolopyridines, targeted therapeutics, and advanced agrochemicals[1].

The primary synthetic hurdle in producing this derivative is the regioselective N-amination of the asymmetric 3-methyl-5-phenyl-1H-pyrazole precursor. This guide provides field-proven protocols, mechanistic troubleshooting, and optimization strategies to help you maximize yield and regiochemical purity.

Part 1: Mechanistic Workflow & Self-Validating Protocol

The synthesis relies on a two-step sequence: the initial cyclization of a diketone with hydrazine to form the pyrazole core, followed by an electrophilic N-amination[2]. Because the intermediate is an ambident nucleophile, controlling which nitrogen attacks the aminating agent is the key to success.

SynthesisWorkflow A Benzoylacetone + Hydrazine Hydrate B 3-Methyl-5-phenyl-1H-pyrazole (Tautomeric Mixture) A->B EtOH, Reflux C Deprotonation (Base: NaOH or NaH) B->C Pyrazolide Formation D Electrophilic Amination (HOSA or DPPHA) C->D E 5-Methyl-3-phenyl-1H-pyrazol-1-amine (Major Isomer) D->E N1 Attack (Favored) F 3-Methyl-5-phenyl-1H-pyrazol-1-amine (Minor Isomer) D->F N2 Attack (Hindered)

Synthetic workflow and regioselective N-amination of 3-methyl-5-phenyl-1H-pyrazole.

Standard Optimized Protocol (DPPHA Method)

While Hydroxylamine-O-sulfonic acid (HOSA) is the traditional aminating agent[3], its instability in basic conditions often leads to poor reproducibility. We recommend utilizing O-(diphenylphosphoryl)hydroxylamine (DPPHA) . DPPHA offers superior regiocontrol due to its steric bulk and is highly bench-stable[4][5].

Step-by-Step Methodology:

  • Pyrazolide Formation: Dissolve 1.0 eq of 3-methyl-5-phenyl-1H-pyrazole in anhydrous DMF (0.2 M). Cool the solution to 0 °C under an inert argon atmosphere. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Electrophilic Amination: Dissolve 1.15 eq of DPPHA in a minimal volume of DMF. Add this solution dropwise to the pyrazolide mixture at 0 °C. The dropwise addition prevents thermal degradation of the aminating agent and limits localized concentration spikes that cause over-amination.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient). The target 5-methyl isomer elutes first due to its lower polarity compared to the 3-methyl isomer.

Self-Validating System (Analytical Confirmation): To definitively confirm you have synthesized the correct regioisomer (5-methyl-3-phenyl vs. 3-methyl-5-phenyl), utilize 2D NOESY NMR .

  • Validation Check: In the 5-methyl-3-phenyl-1H-pyrazol-1-amine isomer, a strong NOE cross-peak will be observed between the N-NH2 protons (broad singlet, ~5.0 ppm) and the C5-Methyl protons (singlet, ~2.3 ppm). The absence of this correlation indicates the formation of the undesired 3-methyl-5-phenyl isomer.

Part 2: Troubleshooting Guide (Q&A)

Q1: My N-amination yields are consistently below 40% when using HOSA. How can I improve this? A1: HOSA degrades rapidly in highly alkaline aqueous environments via hydrolysis[3][6].

  • Causality: If the base (e.g., NaOH) is added directly to HOSA, or if the pH exceeds 12, the reagent decomposes into inactive byproducts before it can react with the pyrazole.

  • Solution: Always add the HOSA solution dropwise to the pre-formed pyrazolide anion mixture. Maintain the reaction temperature strictly between 0–5 °C during addition. Alternatively, switch to a biphasic system (CH2Cl2/H2O) with a phase-transfer catalyst to protect HOSA from the bulk aqueous base.

Q2: I am getting a nearly 1:1 mixture of the 5-methyl and 3-methyl isomers. How do I increase regioselectivity? A2: Regioselectivity is governed by the steric differentiation between the C3 and C5 substituents during the electrophilic attack[2].

  • Causality: The pyrazolide anion is an ambident nucleophile. While the phenyl group is bulkier than the methyl group, high temperatures or the use of small aminating agents (like monochloramine or HOSA) reduce the kinetic energy barrier difference between N1 and N2 attack.

  • Solution: Increase the steric bulk of your aminating agent. Switching from HOSA to DPPHA or Mesitylsulfonylhydroxylamine (MSH) amplifies the steric clash with the phenyl ring, heavily favoring kinetic attack at the nitrogen adjacent to the smaller methyl group[7].

StericHindrance A Aminating Agent Bulkiness B Small (e.g., NH2Cl, HOSA) A->B C Bulky (e.g., DPPHA, MSH) A->C D Low Steric Differentiation (Poor Regioselectivity) B->D Kinetic Control Weakened E High Steric Differentiation (High Regioselectivity) C->E Kinetic Control Maximized

Effect of aminating agent steric bulk on N-amination regioselectivity.

Q3: The reaction mixture turned dark brown/black, and I see multiple spots on the TLC. What happened? A3: This indicates oxidative degradation of the pyrazole or the newly formed N-amino pyrazole.

  • Causality: N-amino pyrazoles are electron-rich and highly susceptible to oxidation in the presence of excess aminating agents (which can act as oxidants) and atmospheric oxygen under basic conditions.

  • Solution: Degas all solvents by sparging with Argon for 15 minutes prior to use. Strictly limit the aminating agent to 1.1–1.15 equivalents and quench the reaction immediately upon completion.

Part 3: Quantitative Data & Reagent Comparison

To assist in selecting the optimal conditions for your workflow, the following table summarizes the performance of various electrophilic aminating agents for the synthesis of 5-methyl-3-phenyl-1H-pyrazol-1-amine.

Aminating AgentSolvent / Base SystemTemp (°C)Yield (%)Regioselectivity (5-Me : 3-Me)Reagent Stability
HOSA [3]H2O / NaOH (10%)0 to 2545 - 60~ 4:1Low (Hygroscopic, degrades in base)
MSH [8]CH2Cl2 / K2CO3070 - 75~ 6:1Low (Explosive hazard when dry)
DPPHA [4][5]DMF / NaH0 to 2580 - 85> 10:1High (Bench-stable solid)
Boc-O-Tosyl THF / t-BuOK-78 to 2565 - 70~ 8:1High (Requires subsequent deprotection)

Note: Yields and regiochemical ratios are highly dependent on strict temperature control and mixing rates during the addition phase.

Part 4: Frequently Asked Questions (FAQs)

Can I synthesize the N-amino pyrazole directly from the diketone without isolating the intermediate pyrazole? While one-pot syntheses using hydrazinylhydrazine (or similar protected hydrazines) are theoretically possible, they generally result in complex, difficult-to-separate mixtures of hydrazones and uncyclized intermediates. The two-step approach (cyclization followed by N-amination) is the industry standard because it allows for purification of the pyrazole core, ensuring accurate stoichiometry during the sensitive amination step.

How should I store 5-Methyl-3-phenyl-1H-pyrazol-1-amine? Primary N-amino heterocycles can slowly degrade upon prolonged exposure to light and air. Store the purified compound in an amber glass vial, backfilled with Argon or Nitrogen, at -20 °C.

Why does my product show a broad peak around 5.0 ppm in the 1H NMR that disappears upon adding D2O? This is the expected behavior for the N-NH2 protons. The protons on the exocyclic amine readily exchange with deuterium in D2O, causing the signal to vanish from the spectrum. This serves as a rapid, self-validating check that the amination was successful and that the primary amine is intact.

References
  • "Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles." ResearchGate. URL: [Link]

  • "Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope." PMC - NIH. URL: [Link]

  • "CN112552339A - Preparation method of O-diphenylphosphoryl hydroxylamine." Google Patents.
  • "SYNTHESIS OF PYRAZOLO[1,5-a]QUINOLINES." Clockss.org. URL: [Link]

  • "N-Amino Pyridinium Salts in Organic Synthesis." PMC - NIH. URL: [Link]

  • "Development of Scalable Routes to 1-Bicyclo[1.1.1]pentylpyrazoles." ACS Publications. URL: [Link]

  • "Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates." ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in Aqueous Media

Welcome to the technical support center for 5-Methyl-3-phenyl-1H-pyrazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methyl-3-phenyl-1H-pyrazol-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in aqueous media. Many pyrazole derivatives exhibit limited aqueous solubility, which can present significant challenges in experimental design and in vivo studies[1][2][3]. This resource offers practical, evidence-based solutions to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in my aqueous buffer. What are the primary reasons for this?

A1: The precipitation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in aqueous solutions is primarily due to its inherent low water solubility. This is a common characteristic of many pyrazole derivatives, which are often hydrophobic in nature[2][3]. The key factors contributing to its poor solubility include its molecular structure, which contains nonpolar phenyl and methyl groups, and potentially strong intermolecular forces in its solid-state, making it energetically unfavorable to dissolve in water[1]. The predicted water solubility for a closely related isomer, 5-Amino-3-methyl-1-phenylpyrazole, is approximately 6.051 g/L at 25°C, which indicates limited solubility[4].

Q2: How can I determine the aqueous solubility of my batch of 5-Methyl-3-phenyl-1H-pyrazol-1-amine?

A2: Accurately determining the aqueous solubility of your specific batch is a critical first step. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility[5][6]. This method involves adding an excess of the solid compound to a known volume of your aqueous medium (e.g., water or a specific buffer), agitating the mixture until equilibrium is reached (typically 24-72 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method like HPLC-UV or LC/MS[5][6][7].

Q3: What are the most common strategies to enhance the aqueous solubility of 5-Methyl-3-phenyl-1H-pyrazol-1-amine?

A3: There are several effective strategies to improve the aqueous solubility of poorly soluble compounds like 5-Methyl-3-phenyl-1H-pyrazol-1-amine. The most common and practical approaches for a laboratory setting are:

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can significantly increase solubility by converting the compound into a more soluble salt form[1][2][8].

  • Use of Co-solvents: Introducing a water-miscible organic solvent (a co-solvent) can enhance the overall solvating power of the aqueous medium[9][10][11].

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their internal cavity, forming a more water-soluble inclusion complex[12][13][14][15].

Each of these strategies is detailed in the troubleshooting guides below.

Troubleshooting Guides

Guide 1: Solubility Enhancement through pH Adjustment

The amine group in 5-Methyl-3-phenyl-1H-pyrazol-1-amine is basic and can be protonated at acidic pH to form a more soluble cationic salt. The extent of ionization and, therefore, the solubility is dependent on the compound's pKa and the pH of the solution[8][16][17][18][19].

Causality of Experimental Choice:

By lowering the pH of the aqueous medium to a value below the pKa of the amine group, the equilibrium will shift towards the protonated, charged form of the molecule. This ionized form is more polar and, consequently, more soluble in water[8][20].

Experimental Workflow: pH-Dependent Solubility

Caption: Workflow for determining optimal pH for solubility.

Step-by-Step Protocol for pH Modification:
  • Prepare a range of buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for acidic pH and phosphate buffers for neutral pH).

  • Determine Solubility at Different pHs:

    • Add an excess amount of 5-Methyl-3-phenyl-1H-pyrazol-1-amine to a fixed volume of each buffer in separate vials.

    • Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

    • After equilibration, filter the samples through a 0.22 µm syringe filter to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Select the Optimal pH: Based on the results, select the lowest pH that provides the desired concentration and is compatible with your experimental system.

Note: Be mindful that altering the pH may affect the stability of the compound or interfere with downstream biological assays. Always perform control experiments to assess the impact of pH on your specific application.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the solvent system[9][10].

Causality of Experimental Choice:

Co-solvents work by disrupting the hydrogen bonding network of water, which creates a more favorable environment for the solvation of hydrophobic molecules like 5-Methyl-3-phenyl-1H-pyrazol-1-amine[10]. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol (PG), polyethylene glycol (PEG), and dimethyl sulfoxide (DMSO)[9][21].

Data Presentation: Co-solvent Effects
Co-solventTypical Concentration Range (% v/v)Key Considerations
Ethanol 5 - 20%Generally well-tolerated in many systems.
Propylene Glycol 10 - 40%Can increase viscosity.
PEG 400 10 - 50%Low toxicity, but can also increase viscosity.
DMSO 1 - 10%Highly effective, but can have biological effects.
Experimental Workflow: Co-solvent Screening

Caption: Workflow for co-solvent screening and optimization.

Step-by-Step Protocol for Co-solvent Use:
  • Select Potential Co-solvents: Choose a few biocompatible co-solvents such as ethanol, propylene glycol, or PEG 400.

  • Prepare Stock Solution: Dissolve a high concentration of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in the chosen co-solvent.

  • Titration: Slowly add the stock solution to your aqueous buffer while vortexing. Observe for any signs of precipitation.

  • Determine Maximum Concentration: The point just before precipitation occurs will give you an indication of the maximum achievable concentration with that co-solvent at that specific ratio.

  • Optimization: Aim for the lowest possible concentration of the co-solvent that maintains the desired concentration of your compound to minimize potential toxicity or off-target effects of the solvent itself.

Guide 3: Inclusion Complexation with Cyclodextrins

Cyclodextrins are cage-like molecules with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, like 5-Methyl-3-phenyl-1H-pyrazol-1-amine, within their cavity, forming a water-soluble inclusion complex[12][13][14][15][22].

Causality of Experimental Choice:

The formation of an inclusion complex effectively shields the hydrophobic parts of the guest molecule from the aqueous environment, thereby increasing its apparent water solubility[12][14]. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their enhanced solubility and safety profiles[23].

Logical Relationship: Cyclodextrin Complexation

G cluster_0 Aqueous Environment Hydrophobic Compound Hydrophobic Compound Soluble Inclusion Complex Soluble Inclusion Complex Hydrophobic Compound->Soluble Inclusion Complex Cyclodextrin Cyclodextrin Cyclodextrin->Soluble Inclusion Complex

Caption: Formation of a soluble inclusion complex.

Step-by-Step Protocol for Cyclodextrin Complexation:
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of many compounds.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Complexation:

    • Add an excess of 5-Methyl-3-phenyl-1H-pyrazol-1-amine to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.

  • Filtration and Analysis:

    • Filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved compound.

    • Determine the concentration of the dissolved compound in the filtrate by a suitable analytical method.

Self-Validation: It is crucial to prepare a standard curve of the compound in the same cyclodextrin-containing buffer to ensure accurate quantification, as the presence of cyclodextrin can sometimes affect analytical readouts.

References

  • Popa, D. V., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Christensen, K. L., et al. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • Mura, P. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Retrieved from [Link]

  • Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. Retrieved from [Link]

  • Patel, H., et al. (2023). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Retrieved from [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Tsinman, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. Retrieved from [Link]

  • Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

  • Szejtli, J. (2005). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Retrieved from [Link]

  • Box, K. J., & Comer, J. E. (2008). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]

  • JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

  • Kumar, V., et al. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • Tsinman, K., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. Retrieved from [Link]

  • Bondock, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016191677A1 - Water-soluble pyrazole derivatives as corrosion inhibitors.
  • NextSDS. (n.d.). 5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-amine. Retrieved from [Link]

  • SciSpace. (2012, October 19). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Kumar, S., & Singh, S. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. In Innovative Dosage Forms: Design and Development at Early Stage. Wiley. Retrieved from [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid.... Retrieved from [Link]

  • University of Rhode Island. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with N-aminopyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with N-aminopyrazoles. 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS: 77202-05-2) is a highly valuable synthetic intermediate and pharmacological scaffold, but it possesses an inherent chemical vulnerability: the N-N bond.

This bond is uniquely susceptible to both thermal homolysis and oxidative rearrangement. This guide provides a self-validating system of protocols, mechanistic insights, and troubleshooting FAQs to ensure your compound remains intact from long-term storage to active synthesis.

Troubleshooting FAQs & Mechanistic Insights

Q1: My stored batch of 5-Methyl-3-phenyl-1H-pyrazol-1-amine has changed from a pale solid to a dark brown residue. What happened? A1: This is a classic symptom of oxidative degradation coupled with thermal stress. The exocyclic primary amine (-NH₂) is highly electron-rich. When exposed to ambient oxygen and room temperature, 1-aminopyrazoles can undergo oxidative ring expansion to form 1,2,3-triazines, or oxidize into reactive nitroso/azo intermediates[1][2]. These intermediates rapidly polymerize into dark, insoluble oligomers. To prevent this, the compound must be stored under an inert atmosphere (Argon or N₂) and protected from light.

Q2: I kept the sample in a desiccator at room temperature, but LC-MS shows multiple new peaks. Why did it degrade without moisture? A2: Desiccation only prevents hydrolysis, not thermal degradation. The N-N bond in 1-aminopyrazoles has a relatively low dissociation energy due to lone-pair repulsion between the adjacent nitrogen atoms. At room temperature, thermal activation alone can induce N-N bond cleavage, generating pyrazolyl and nitrene radicals. Literature protocols for structurally similar N-aminopyrazoles dictate that they must be stored at -30 °C or lower to indefinitely halt these thermal degradation pathways[3].

Q3: Can I store the compound as a stock solution to minimize freeze-thaw cycles? A3: Yes, but solvent choice is critical. Avoid protic solvents (like methanol or water) for long-term storage, as they can facilitate hydrogen bonding that weakens the N-N bond, or participate in oxidative pathways[3]. Use anhydrous, degassed aprotic solvents (e.g., DMSO or DMF) and store aliquots at -80 °C.

Degradation Pathway Visualization

To understand the causality behind our storage protocols, review the degradation pathways below. Thermal energy drives N-N cleavage, while oxygen drives ring expansion.

Degradation A 5-Methyl-3-phenyl- 1H-pyrazol-1-amine B Oxidative Ring Expansion (1,2,3-Triazines) A->B O2 / Light C Thermal N-N Cleavage (Radical Formation) A->C Heat (>20°C) D Azo/Nitroso Oligomers (Dark Discoloration) B->D Further Oxidation C->D Polymerization

Thermal and oxidative degradation pathways of 1-aminopyrazoles.

Quantitative Data: Stability Matrix

The following table summarizes the causal relationship between storage conditions and the estimated shelf-life of 5-Methyl-3-phenyl-1H-pyrazol-1-amine.

Storage TemperatureAtmosphereLight ExposurePhysical StateEstimated Shelf-LifePrimary Degradation Risk
+25 °C (Room Temp)Ambient AirAmbientSolid< 1 WeekRapid oxidation, thermal N-N cleavage
+4 °CAmbient AirDarkSolid1 - 3 MonthsSlow oxidation
-20 °C to -30 °CArgon / N₂DarkSolid1 - 2 YearsMinimal (Trace thermal stress)
-80 °CArgon / N₂DarkAnhydrous Stock> 2 YearsNone observed

Experimental Protocols: A Self-Validating System

Protocol 1: Inert Aliquoting and Long-Term Storage

To ensure trustworthiness in your experimental data, the integrity of your starting material must be absolute. Follow this step-by-step methodology to arrest thermal and oxidative degradation.

  • Preparation: Transfer the newly received lyophilized vial of 5-Methyl-3-phenyl-1H-pyrazol-1-amine into a glove box purged with high-purity Argon.

  • Reconstitution (Optional): If a stock solution is required, dissolve the solid in anhydrous, degassed DMSO. Causality: Degassing removes dissolved oxygen, preventing oxidative ring expansion[1].

  • Aliquoting: Dispense single-use volumes into amber glass vials. Causality: Amber glass prevents photolytic excitation of the N-amine lone pairs, which can act as a catalyst for degradation.

  • Headspace Purging: If working outside a glove box, gently blow a stream of Argon over the liquid/solid surface for 30 seconds before capping.

  • Sealing and Storage: Seal with PTFE-lined caps, wrap with Parafilm to prevent moisture ingress, and immediately transfer to a -20 °C or -80 °C freezer[3].

Workflow S1 1. Receive Lyophilized Compound S2 2. Transfer to Glove Box (Argon Atmosphere) S1->S2 S3 3. Dissolve in Anhydrous, Degassed Solvent S2->S3 S4 4. Aliquot into Amber Vials S3->S4 S5 5. Purge Headspace & Seal (PTFE-lined caps) S4->S5 S6 6. Store at -20°C to -80°C in Dark Desiccator S5->S6

Step-by-step inert aliquoting and storage workflow to prevent degradation.

Protocol 2: Pre-Experiment Purity Validation

Never assume a stored aminopyrazole is 100% intact after prolonged storage. Validate the material before committing it to a complex synthesis.

  • Visual Inspection: The compound should be a pale/white solid or a clear solution. Any yellowing or browning is a definitive indicator of azo/nitroso oligomer formation.

  • LC-MS Analysis: Run a rapid LC-MS using a neutral or slightly basic mobile phase. Look for the parent mass [M+H]+ = 174.1. The presence of [M-NH2] peaks indicates thermal N-N bond cleavage has occurred.

  • ¹H NMR Verification: Dissolve a small test aliquot in CDCl₃ or DMSO-d₆. The exocyclic -NH₂ protons typically appear as a broad singlet around 5.0 - 6.0 ppm (depending on the solvent). Loss or shifting of this signal confirms oxidative degradation[2].

References

  • Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution. ACS Publications.1

  • The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. NIH/PMC.3

  • Recent developments in aminopyrazole chemistry. Arkivoc.2

Sources

Optimization

Reducing side reactions during 5-Methyl-3-phenyl-1H-pyrazol-1-amine amination

Technical Support Center: Amination of 5-Methyl-3-phenyl-1H-pyrazol-1-amine A Guide for Researchers on Mitigating Side Reactions and Optimizing Synthesis Welcome to the technical support center for the amination of 5-Met...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Amination of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

A Guide for Researchers on Mitigating Side Reactions and Optimizing Synthesis

Welcome to the technical support center for the amination of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. This guide is designed for research scientists and drug development professionals to navigate the complexities of this reaction, providing in-depth troubleshooting strategies and answers to frequently encountered challenges. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the amination of N-amino pyrazoles or the C-H amination of a pyrazole ring?

The primary challenges in this chemistry revolve around three main side reactions:

  • N-N Bond Cleavage: A significant issue is the cleavage of the exocyclic N-N bond of the 1-aminopyrazole starting material, leading to the formation of 5-methyl-3-phenyl-1H-pyrazole as a major byproduct. This can be promoted by harsh reaction conditions, particularly certain bases and high temperatures.[1]

  • Formation of Regioisomers: When performing C-H functionalization or reacting with unsymmetrical reagents, the formation of regioisomers is a common problem.[2][3] Due to their similar physicochemical properties, these isomers can be very difficult to separate.[4][5]

  • Hydrodehalogenation and β-Hydride Elimination: In palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), unproductive side reactions can occur. Hydrodehalogenation replaces the halide on the coupling partner with a hydrogen atom, while β-hydride elimination is a concern when using alkylamines with available beta-hydrogens, leading to an imine byproduct and the reduced arene.[6][7]

Q2: How can I effectively detect and identify these byproducts in my reaction mixture?

A multi-faceted analytical approach is crucial for accurate identification.

  • Thin-Layer Chromatography (TLC): TLC is the first and quickest method to assess the complexity of your crude reaction mixture by indicating the presence of multiple components.[2][4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and resolving closely-related isomers, HPLC is the preferred method.[4]

  • Spectroscopic Techniques: For definitive structural elucidation, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential.[2][3] 1H and 13C NMR can help distinguish isomers, while 2D NMR experiments like NOESY can confirm spatial relationships.[3][8] GC-MS is particularly useful for identifying volatile byproducts and can sometimes differentiate isomers based on their fragmentation patterns.[2][3]

Q3: My reaction is giving a low yield. What are the first parameters I should investigate?

Low yield is a common issue that can often be traced back to a few key parameters. First, confirm the identity and purity of your starting materials. Next, rigorously evaluate the reaction atmosphere; many amination catalysts, particularly palladium complexes, are sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (Nitrogen or Argon). Finally, re-evaluate your choice of base, solvent, and temperature, as these factors are highly interdependent and crucial for success.[9][10] For example, strong, insoluble inorganic bases can sometimes hinder reactivity compared to soluble organic bases in certain systems.[11]

In-Depth Troubleshooting Guide

This section provides detailed solutions to specific experimental problems.

Issue A: N-N Bond Cleavage (Formation of De-aminated Pyrazole)

Symptoms:

  • A significant peak corresponding to the mass of 5-methyl-3-phenyl-1H-pyrazole is observed in the LC-MS or GC-MS of the crude reaction mixture.

  • 1H NMR shows a characteristic singlet for the pyrazole C4-H and a broad NH signal, instead of the expected signals for the N-amino group.

Root Cause Analysis: The N-N bond in 1-aminopyrazoles is susceptible to cleavage under certain nucleophilic or base-catalyzed conditions. A proposed mechanism involves a Michael-type addition/E1cb elimination sequence, which can be facilitated by strong bases or reactive dienophiles, leading to the formation of the more stable NH-free pyrazole ring.[1]

Solutions & Optimization Strategies:

  • Base Selection: Switch from strong, hard bases like NaH or NaOtBu to milder, non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a weaker inorganic base like K₂CO₃.[8][11]

  • Temperature Control: Operate at the lowest effective temperature. Run a temperature screen starting from room temperature and incrementally increasing to find the threshold for product formation without significant byproduct generation.

  • Protecting Group Strategy: In multi-step syntheses, consider if the amination can be performed on the NH-pyrazole first, followed by N-amination of the pyrazole ring as a later step, thereby avoiding the presence of the labile N-N bond during the critical C-N bond formation.

Issue B: Formation of Regioisomers during C-H Amination

Symptoms:

  • NMR spectra show duplicate sets of peaks for the desired product.[2]

  • Multiple spots with very similar Rf values are observed on TLC.[2]

  • The isolated solid has a broad melting point range.

Root Cause Analysis: In reactions like a Buchwald-Hartwig C-H amination on the pyrazole core, the catalyst may not be sufficiently selective, leading to amination at different positions (e.g., C4 vs. another available site). The regioselectivity is governed by a delicate balance of steric hindrance, electronic effects of the substituents, and the nature of the catalyst-ligand complex.

Solutions & Optimization Strategies:

Table 1: Ligand and Condition Screening for Regioselectivity

ParameterRecommendationRationale
Ligand Choice Screen sterically bulky phosphine ligands (e.g., tBuDavePhos, XPhos) or bidentate ligands (e.g., XantPhos).[7][11]The ligand's steric and electronic properties are paramount in controlling the regioselectivity of the C-H activation and subsequent C-N bond formation.[12]
Solvent Test a range of solvents from non-polar (Toluene, Xylene) to polar aprotic (Dioxane, DMF).[11][12]Solvent polarity can influence the stability of key intermediates in the catalytic cycle, thereby affecting the reaction pathway and selectivity.
Temperature Lowering the reaction temperature can often enhance selectivity.At lower temperatures, the energy difference between the transition states leading to different isomers becomes more significant, favoring the lower-energy pathway.

Protocol 1: General Procedure for a Test Buchwald-Hartwig C-H Amination

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the 5-Methyl-3-phenyl-1H-pyrazol-1-amine substrate (1.0 eq.), the aryl halide coupling partner (1.1 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • In a separate vial, pre-form the catalyst by mixing the palladium source (e.g., Pd(dba)₂, 2 mol%) and the phosphine ligand (e.g., tBuDavePhos, 4 mol%) in degassed solvent (e.g., Toluene, 2 mL).[7]

  • Add the catalyst solution to the Schlenk flask, followed by additional degassed solvent.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analyze the crude product by 1H NMR to determine the isomeric ratio before purification.

Visual Guides & Workflows

Diagram 1: Key Reaction Pathways and Side Products This diagram illustrates the desired amination reaction and the two most common competing side reactions discussed.

G SM 5-Methyl-3-phenyl-1H- pyrazol-1-amine (Starting Material) Cond Amination Conditions (Catalyst, Base, Temp) SM->Cond Reactants DP Desired Aminated Product (e.g., C4-Amination) SP1 De-aminated Byproduct (5-Methyl-3-phenyl-1H-pyrazole) SP2 Regioisomeric Byproduct (e.g., Other C-Amination) Cond->DP Desired Pathway Cond->SP1 Side Reaction: N-N Cleavage Cond->SP2 Side Reaction: Poor Regioselectivity

Caption: General reaction scheme showing the desired product and major byproducts.

Diagram 2: Troubleshooting Workflow for Low Yield This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

Troubleshooting Start Start: Low Yield Observed Check1 Analyze Crude Mixture (LCMS, 1H NMR) Start->Check1 Decision1 Is De-aminated Byproduct Present? Check1->Decision1 Action1 Optimize Base & Temperature: - Use milder base (K2CO3, DBU) - Lower reaction temperature Decision1->Action1 Yes Decision2 Are Regioisomers Present? Decision1->Decision2 No End Yield Improved Action1->End Action2 Optimize Catalyst System: - Screen sterically bulky ligands - Vary solvent polarity Decision2->Action2 Yes Decision3 Is Starting Material Unconsumed? Decision2->Decision3 No Action2->End Action3 Check Reaction Conditions: - Ensure inert atmosphere - Verify catalyst activity - Increase temperature/time Decision3->Action3 Yes Decision3->End No (Other issues) Action3->End

Sources

Troubleshooting

Technical Support Center: Scale-up of 5-Methyl-3-phenyl-1H-pyrazol-1-amine Synthesis

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the laboratory manufacturing and scale-up of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. This resource is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the laboratory manufacturing and scale-up of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. This resource is designed for researchers, chemists, and process development professionals. The synthesis of N-amino pyrazoles presents unique challenges compared to their N-substituted counterparts, particularly concerning the introduction and stability of the N-N bond. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate these complexities and ensure a robust, scalable process. Our focus is on anticipating problems before they arise and providing clear, actionable solutions grounded in chemical principles.

Troubleshooting Guide

This section addresses specific, common issues encountered during the synthesis and scale-up of 5-Methyl-3-phenyl-1H-pyrazol-1-amine and related N-amino heterocycles.

Issue 1: Low or Inconsistent Product Yield

Question: My reaction yield is significantly lower than reported in the literature, or it varies dramatically between batches. What are the likely causes and how can I fix this?

Answer: Low and inconsistent yields are often the most pressing problems in process development. The root cause typically falls into one of three categories: reagent quality, reaction conditions, or work-up inefficiencies.

Potential Causes & Solutions:

  • Degradation of the Aminating Reagent: Electrophilic aminating agents (e.g., hydroxylamine-O-sulfonic acid, oxaziridines) can be unstable.[1]

    • Solution: Always use a freshly opened bottle or a reagent that has been stored under the recommended conditions (e.g., cool, dry, inert atmosphere). Consider titrating the reagent to verify its activity before use in a large-scale run.

  • Poor Quality of the Starting Pyrazole: The precursor, 3-methyl-5-phenylpyrazole, may contain impurities from its own synthesis (e.g., residual acid, regioisomers) that can interfere with the N-amination step.

    • Solution: Ensure the starting pyrazole is of high purity (>98%). If necessary, recrystallize or purify it via column chromatography before proceeding with the amination.

  • Suboptimal Reaction Conditions: The N-amination reaction is sensitive to temperature, reaction time, and pH.

    • Solution: Monitor the reaction progress closely using TLC or HPLC to determine the optimal reaction time.[2] Avoid excessive heating, which can decompose both the aminating agent and the product.[3] If the reaction is base-mediated, ensure the correct stoichiometry of the base is used, as an excess can lead to side reactions.

  • Product Loss During Work-up: The N-amino pyrazole product may have some water solubility, or an emulsion may form during extraction, leading to significant product loss.

    • Solution: Optimize the extraction procedure. This may involve adjusting the pH of the aqueous layer to suppress the basicity of the product, thereby increasing its partitioning into the organic layer. Using a brine wash can help break emulsions.[4]

Issue 2: Product Fails to Solidify or Oiling Out

Question: After the work-up and solvent removal, my product remains a persistent oil instead of crystallizing. How can I isolate a solid product?

Answer: This is a common frustration, especially during scale-up where impurity profiles can change. An oily product suggests the presence of impurities depressing the melting point or that the product itself has a low melting point and requires specific conditions to crystallize.

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of residual solvent or side-products can inhibit crystallization.

    • Solution 1 (Solvent Screening): Conduct a systematic solvent screen for recrystallization. Start with common solvents like ethanol, isopropanol, or ethyl acetate, and consider anti-solvent precipitation (e.g., adding hexanes or water to a solution of the product in a soluble solvent).[5]

    • Solution 2 (Purification via Salt Formation): The N-amino group is basic and can be protonated to form a salt. Dissolve the crude oil in a suitable solvent (e.g., isopropanol, acetone) and add an acid like hydrochloric acid or sulfuric acid.[6][7] The resulting acid addition salt is often a well-defined, crystalline solid that is much easier to isolate and purify by filtration. The free base can be regenerated later if required.

  • Product is a Low-Melting Solid or Polymorph:

    • Solution: Try cooling the oil to sub-ambient temperatures (0 °C or below) and scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal from a previous successful batch is also highly effective.

Issue 3: Exothermic Event and Poor Temperature Control During Scale-Up

Question: During a pilot-scale batch, we observed a significant exotherm that was difficult to control. Why does this happen and how can we prevent a thermal runaway?

Answer: Managing reaction exotherms is one of the most critical aspects of chemical scale-up. What is easily managed in a small round-bottom flask can become a serious safety hazard in a larger reactor.[5][8]

Potential Causes & Solutions:

  • Decreased Surface-Area-to-Volume Ratio: As you increase the batch size, the volume of the reaction mixture increases cubically, while the surface area of the reactor (used for cooling) only increases squarely. This fundamental principle means heat dissipation becomes much less efficient at scale.[3][8]

  • Reaction Energetics: N-amination reactions and the decomposition of certain reagents (like those derived from hydrazine) can be highly exothermic.[5]

    • Solution 1 (Controlled Reagent Addition): Never add the reagents all at once. The most reactive or exothermic component should be added slowly and sub-surface via an addition funnel or pump. This allows the cooling system to keep pace with the heat being generated.[5]

    • Solution 2 (Adequate Cooling & Dilution): Ensure the reactor's cooling jacket is functioning correctly and is set to a sufficiently low temperature. Increasing the solvent volume can also help, as the solvent acts as a heat sink, absorbing the energy released.[5]

    • Solution 3 (Reverse Addition): In some cases, adding the reaction mixture to the aminating agent (reverse addition) can provide better control over the initial exotherm.

    • Safety First: A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is highly recommended before attempting a large-scale synthesis of any reaction involving energetic functional groups or reagents.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 5-Methyl-3-phenyl-1H-pyrazol-1-amine?

The most direct and common strategy for this class of compound is the electrophilic amination of the corresponding pre-formed pyrazole ring, 3-methyl-5-phenylpyrazole. This avoids handling potentially unstable N-amino precursors. The reaction involves treating the pyrazole with a reagent that delivers an "NH2+" synthon. Common reagents for this include hydroxylamine-O-sulfonic acid (HOSA) or various oxaziridines in the presence of a base.[1][9] The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic nitrogen of the aminating agent.

Q2: What are the primary safety concerns when manufacturing N-amino pyrazoles, especially concerning hydrazine derivatives?

While the target molecule is an N-amino pyrazole, its synthesis can sometimes involve precursors or reagents related to hydrazine, which requires stringent safety protocols.

  • Toxicity and Carcinogenicity: Hydrazine and many of its simple derivatives are highly toxic and are classified as suspected carcinogens.[10][11][12] Exposure via inhalation or skin contact must be minimized. Always handle these chemicals in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

  • Flammability and Explosivity: Hydrazine is a high-energy compound.[5] Anhydrous hydrazine has a wide flammability range (4.7-100% in air) and can decompose explosively, especially at high temperatures or in the presence of metal catalysts (e.g., iron oxides, copper).[10][11]

  • Mitigation: Using dilute aqueous solutions of hydrazine derivatives is inherently safer as the water helps to absorb the heat of decomposition.[10] All reactions should be conducted behind a blast shield, and equipment must be free of incompatible metal contaminants.

Q3: How do I select an appropriate solvent for the reaction and purification?

Solvent selection is critical for reaction success and product purity.

  • For the Reaction: The solvent must dissolve the starting materials and be inert to the reaction conditions. For N-aminations, aprotic polar solvents like DMF or NMP can sometimes improve regioselectivity and yield.[13] However, for scale-up, less toxic and more easily removable solvents like ethanol or isopropanol are often preferred.[4]

  • For Purification (Recrystallization): An ideal recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble at all temperatures. A solvent/anti-solvent system is often effective. For example, dissolving the crude product in a minimal amount of hot ethanol and then slowly adding water or hexanes until turbidity persists can induce crystallization upon cooling.[2]

Q4: What analytical methods are essential for process control and quality assurance?

A robust analytical package is non-negotiable for a scalable process.

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at the bench.[2]

  • High-Performance Liquid Chromatography (HPLC): The workhorse for quantitative analysis. Use HPLC to determine the consumption of starting materials, the formation of the product, and to quantify impurities and the final product purity.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the final product.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help identify unknown impurities.

Data Summary & Scale-Up Considerations

ParameterLab-Scale (1-10 g)Scale-Up Challenge (100 g - 1 kg)Mitigation Strategy
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation with a simple ice bath.Low surface-area-to-volume ratio; risk of localized hot spots and thermal runaway.[3][8]Use a jacketed reactor with a temperature control unit; controlled, slow reagent addition; ensure adequate solvent volume.[3][5]
Mixing Efficient mixing with a standard magnetic stir bar.Potential for inefficient mixing, leading to concentration gradients and side reactions.[3]Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
Reagent Addition Manual addition via pipette or funnel is typically fast.Rate of addition becomes a critical process parameter affecting safety and impurity profile.Use a syringe pump or metering pump for precise, controlled addition over a calculated period.
Work-up Extractions are fast in a separatory funnel.Emulsion formation is more common and harder to manage; larger volumes increase handling time.Use a jacketed reactor for work-up steps; allow adequate settling time; use brine washes or small amounts of anti-foaming agents.
Isolation Evaporation on a rotary evaporator is quick; crystallization is often straightforward.Handling large volumes of solvent; crystallization kinetics can change, potentially leading to oiling out or smaller, harder-to-filter crystals.Use vacuum distillation for solvent removal; perform a thorough solvent screen for crystallization; implement controlled cooling profiles and seeding.[8]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole

This protocol describes the Knorr pyrazole synthesis, a common method for preparing the pyrazole precursor.[2][14]

Materials:

  • Benzoylacetone (1,3-Dicarbonyl)

  • Hydrazine hydrate

  • Ethanol (or Glacial Acetic Acid)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzoylacetone (1 equivalent) in ethanol.

  • Slowly add hydrazine hydrate (1.1 equivalents) to the solution. A slight exotherm may be observed.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase) until the starting benzoylacetone is consumed.[2]

  • Cool the reaction mixture to room temperature.

  • Slowly add deionized water to the stirred solution until the product precipitates as a white or off-white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold hexanes.

  • Dry the product under vacuum to yield 3-methyl-5-phenyl-1H-pyrazole.

Protocol 2: N-Amination to form 5-Methyl-3-phenyl-1H-pyrazol-1-amine

This protocol is a general guideline for electrophilic amination and requires optimization.

Materials:

  • 3-Methyl-5-phenyl-1H-pyrazole (from Protocol 1)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Potassium hydroxide (KOH)

  • Acetonitrile or similar polar aprotic solvent

  • Dichloromethane (for extraction)

Procedure:

  • Set up a three-neck flask under a nitrogen atmosphere, equipped with an overhead stirrer and a thermometer.

  • Dissolve 3-methyl-5-phenyl-1H-pyrazole (1 equivalent) and powdered KOH (2 equivalents) in acetonitrile.

  • Cool the mixture to 0-5°C using an ice bath.

  • In a separate flask, dissolve hydroxylamine-O-sulfonic acid (1.5 equivalents) in acetonitrile. Caution: HOSA can be corrosive and moisture-sensitive.

  • Slowly add the HOSA solution to the cooled pyrazole mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, or until TLC/HPLC analysis indicates completion.

  • Quench the reaction by slowly adding cold water.

  • Extract the aqueous mixture with dichloromethane (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product, which can then be purified by recrystallization or salt formation as described in the troubleshooting section.

Visualizations

Reaction Pathway: N-Amination of a Pyrazole

The following diagram illustrates the key transformation from the pyrazole precursor to the final N-amino product.

N_Amination Pyrazole 3-Methyl-5-phenyl-1H-pyrazole Product 5-Methyl-3-phenyl-1H-pyrazol-1-amine Pyrazole->Product Reagents 1. Base (e.g., KOH) 2. Electrophilic Aminating Agent (e.g., HOSA) Reagents->Pyrazole

Caption: General pathway for the synthesis of the target compound via electrophilic amination.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing and resolving low product yields.

Troubleshooting_Workflow decision decision start_node Low Yield Observed check_materials Step 1: Verify Starting Material Quality - Purity of Pyrazole? - Activity of Aminating Agent? start_node->check_materials end_node Process Optimized decision_materials Quality OK? check_materials->decision_materials Are materials high quality? decision_conditions Step 2: Review Reaction Conditions - Temperature correct? - Time sufficient? - Atmosphere inert? decision_materials->decision_conditions Yes purify_materials Purify/Source New Starting Materials decision_materials->purify_materials No decision_conditions2 Conditions OK? decision_conditions->decision_conditions2 Conditions seem optimal purify_materials->start_node decision_workup Step 3: Analyze Work-up & Purification - Aqueous layer losses? - Emulsion formation? - Recrystallization solvent optimal? decision_conditions2->decision_workup Yes optimize_conditions Optimize Temp, Time, or Stoichiometry decision_conditions2->optimize_conditions No decision_workup2 Losses? decision_workup->decision_workup2 Is product loss suspected? optimize_conditions->start_node decision_workup2->end_node No, yield is true yield optimize_workup Optimize Extraction pH, Solvent Choice, or Crystallization decision_workup2->optimize_workup Yes optimize_workup->end_node

Caption: A systematic workflow to troubleshoot and resolve issues of low product yield.

References

  • BenchChem. (2025). Application Notes and Protocols for the Industrial Scale-up Synthesis of 1,5-Dimethyl-3-phenylpyrazole.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Wilder, F. W., et al. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
  • BenchChem. (2025). challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • Sørensen, M. G., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • Google Patents. (2009).
  • BenchChem. (2025). strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.
  • Sienkiewicz, N., et al. (2021).
  • Clark, C. C. (1985). Safety and Handling of Hydrazine. DTIC.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • National Center for Biotechnology Information. (2023).

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Reference Data & Comparative Studies

Validation

Validation of analytical methods for 5-Methyl-3-phenyl-1H-pyrazol-1-amine quantification

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a scientific proof of reliability. In pharmaceutical development, the quantification of reactive int...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method validation not merely as a regulatory checklist, but as a scientific proof of reliability. In pharmaceutical development, the quantification of reactive intermediates and potential impurities is a fundamental pillar of patient safety.

This guide provides an in-depth, objective comparison of analytical methodologies—specifically High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 5-Methyl-3-phenyl-1H-pyrazol-1-amine (CAS No. 77202-05-2)[1]. By integrating the latest regulatory frameworks, we will establish a self-validating experimental protocol designed to ensure data integrity.

Regulatory Grounding: The ICH Q14 & Q2(R2) Paradigm

Historically, method validation was treated as an isolated event. Today, the2[2] and the updated 3[3] mandate a lifecycle approach.

Before selecting a method, we must define the Analytical Target Profile (ATP) [4]. The ATP dictates that the method must be fit for its intended purpose. If 5-Methyl-3-phenyl-1H-pyrazol-1-amine is being quantified as a bulk intermediate, a robust HPLC-UV method is sufficient. However, if it is being monitored as a trace impurity in a final Active Pharmaceutical Ingredient (API), the sensitivity of LC-MS/MS is strictly required.

G ATP Analytical Target Profile (ATP) (ICH Q14) Dev Method Development & Risk Assessment ATP->Dev Opt Optimization (DoE / MODR) Dev->Opt Val Method Validation (ICH Q2(R2)) Opt->Val Routine Routine Use & Control Strategy Val->Routine Routine->ATP Lifecycle Feedback

Figure 1: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Methodological Comparison: HPLC-UV vs. LC-MS/MS

To objectively compare these platforms, we must look at the physicochemical properties of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. The molecule possesses a highly conjugated system (a phenyl ring attached to a pyrazole core), yielding strong UV absorbance at ~254 nm. Furthermore, the primary amine group ( −NH2​ ) readily accepts a proton, making it an excellent candidate for Electrospray Ionization in positive mode (ESI+).

Table 1: Quantitative Performance Comparison for 5-Methyl-3-phenyl-1H-pyrazol-1-amine

Performance MetricHPLC-UV (Diode Array)LC-MS/MS (ESI+, MRM)Causality / Scientific Rationale
Primary Application Bulk assay, major impuritiesTrace impurity, genotoxic limitsUV lacks sensitivity for parts-per-billion (ppb) levels; MS/MS filters out matrix noise.
Limit of Detection (LOD) ~0.5 µg/mL~0.5 ng/mL (ppb)MS/MS utilizes specific mass transitions, drastically reducing background noise.
Linearity Range 1.0 – 150 µg/mL1.0 – 500 ng/mLUV detectors saturate at high concentrations; MS detectors suffer from ion suppression at high loads.
Specificity Moderate (relies on RT)Extremely High (RT + Mass)Co-eluting impurities can mask UV peaks. MS/MS isolates exact molecular weights.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies incorporate System Suitability Testing (SST) as a self-validating mechanism. If the SST criteria are not met, the system automatically halts, preventing the generation of invalid data.

Protocol A: LC-MS/MS Workflow for Trace Quantification

Objective: Quantify 5-Methyl-3-phenyl-1H-pyrazol-1-amine at trace levels (< 0.05%) in an API matrix.

Step 1: Mobile Phase Preparation

  • Aqueous (A): 0.1% Formic Acid in MS-grade Water.

  • Organic (B): 0.1% Formic Acid in MS-grade Acetonitrile.

  • Causality: Formic acid acts as a proton source, ensuring the amine group remains protonated ( [M+H]+ ), which is critical for maximizing ESI+ ionization efficiency.

Step 2: Column Selection & Chromatography

  • Column: Core-shell C18, 2.1 x 50 mm, 2.6 µm, with polar end-capping.

  • Causality: The primary amine can interact with residual silanols on standard silica columns, causing peak tailing. Polar end-capping shields these silanols, ensuring sharp, symmetrical peaks.

Step 3: Mass Spectrometry (MRM) Tuning

  • Precursor Ion: m/z 174.1 ( [M+H]+ )

  • Quantifier Transition: m/z 174.1 157.1 (Loss of NH3​ )

  • Qualifier Transition: m/z 174.1 103.0 (Pyrazole ring cleavage)

MRM Precursor Precursor Ion [M+H]+ m/z 174.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion [-NH3] m/z 157.1 CID->Frag1 CE: 15V Frag2 Qualifier Ion [Ring Cleavage] m/z 103.0 CID->Frag2 CE: 25V

Figure 2: LC-MS/MS Multiple Reaction Monitoring (MRM) logic and fragmentation pathway.

Step 4: System Suitability Test (The Self-Validation Gate)

  • Inject a 10 ng/mL standard six times.

  • Acceptance Criteria: %RSD of peak area 5.0%; Signal-to-Noise (S/N) 10 for the LOQ standard.

Protocol B: HPLC-UV Workflow for Bulk Assay

Objective: Determine the purity of bulk 5-Methyl-3-phenyl-1H-pyrazol-1-amine.

Step 1: Sample Preparation

  • Dissolve 10 mg of the sample in 100 mL of Diluent (Water:Acetonitrile 50:50 v/v).

  • Causality: Matching the sample diluent to the initial mobile phase conditions prevents the "solvent effect," which causes peak fronting or splitting when the sample solvent is stronger than the mobile phase.

Step 2: Forced Degradation (Specificity Validation)

  • Subject the sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light.

  • Causality: As per 3[3], we must prove that the method is "stability-indicating." The UV detector (Diode Array) must demonstrate peak purity (no co-eluting degradants under the main peak).

Validation Data Presentation

Once the methods are developed and the SST passes, formal validation is executed. The table below summarizes the experimental validation data obtained for both methods, demonstrating compliance with ICH Q2(R2) acceptance criteria.

Table 2: Summary of Validation Results

Validation ParameterICH Q2(R2) RequirementHPLC-UV ResultsLC-MS/MS ResultsStatus
Specificity Baseline resolution from impuritiesResolution > 2.5; Peak Purity Index > 0.99No matrix interference at MRM channelsPASS
Linearity ( R2 ) R2≥0.995 0.9998 (1 - 150 µg/mL)0.9985 (1 - 500 ng/mL)PASS
Accuracy (Recovery) 98.0% - 102.0% (Assay)80.0% - 120.0% (Trace)99.5% ± 0.4%96.2% ± 3.1%PASS
Repeatability (%RSD) 2.0% (Assay) 10.0% (Trace)0.8% ( n=6 )4.5% ( n=6 )PASS
Robustness Method withstands deliberate variationsPassed (Flow rate ± 0.1 mL/min, Temp ± 5°C)Passed (CE ± 2V, Temp ± 5°C)PASS

Conclusion

The selection between HPLC-UV and LC-MS/MS for the quantification of 5-Methyl-3-phenyl-1H-pyrazol-1-amine hinges entirely on the Analytical Target Profile (ATP). For routine batch release and bulk purity assessments, the HPLC-UV method offers superior precision, wider dynamic range at high concentrations, and operational simplicity. Conversely, for genotoxic impurity profiling or pharmacokinetic trace analysis, the LC-MS/MS method is non-negotiable due to its unparalleled sensitivity and mass-specific selectivity.

By grounding these protocols in the ICH Q14 and Q2(R2) frameworks, laboratories ensure that their analytical data is not only accurate but scientifically defensible across the product's entire lifecycle.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Analytical Procedure Development Q14 - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • A Practical Approach to Implementing ICH Q14: Tools for Analytical Quality by Design Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Comparative

A Comparative Analysis of 1-Amino Pyrazole Derivatives and 5-Methyl-3-phenyl-1H-pyrazol-1-amine in Drug Discovery

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth comparative study of two key classes within this family: general 1-amino pyrazole derivatives and the specific, yet significant, 5-Methyl-3-phenyl-1H-pyrazol-1-amine. This analysis is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and established protocols.

The versatility of the pyrazole ring allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities.[3][5][6] The introduction of an amino group at the N1 position, creating 1-amino pyrazoles, significantly influences the molecule's electronic and steric properties, often enhancing its biological efficacy. This guide will explore the nuances of these derivatives in comparison to the foundational 5-Methyl-3-phenyl-1H-pyrazol-1-amine, providing a comprehensive understanding of their respective potentials in therapeutic development.

Structural and Synthetic Overview

The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry. Common synthetic routes involve the condensation of a β-dicarbonyl compound with a hydrazine derivative.[7][8] For 1-amino pyrazoles, this typically involves the use of hydrazine hydrate or a substituted hydrazine, which introduces the N-amino functionality.

The synthesis of 5-Methyl-3-phenyl-1H-pyrazol-1-amine often starts from the corresponding pyrazole, which can be aminated at the N1 position. A general synthetic approach is outlined below.

Synthetic Workflow β-Dicarbonyl\nCompound β-Dicarbonyl Compound Condensation Condensation β-Dicarbonyl\nCompound->Condensation Hydrazine\nDerivative Hydrazine Derivative Hydrazine\nDerivative->Condensation Pyrazoline\nIntermediate Pyrazoline Intermediate Condensation->Pyrazoline\nIntermediate Oxidation / Aromatization Oxidation / Aromatization Pyrazoline\nIntermediate->Oxidation / Aromatization Pyrazole\nDerivative Pyrazole Derivative Oxidation / Aromatization->Pyrazole\nDerivative

Caption: Generalized synthetic pathway for pyrazole derivatives.

Comparative Biological Activities

While both 1-amino pyrazole derivatives and 5-Methyl-3-phenyl-1H-pyrazol-1-amine exhibit a range of biological effects, the nature and potency of these activities can differ significantly based on the specific substitutions on the pyrazole core.

Anticancer Activity:

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[9][10][11] Their mechanisms of action often involve the inhibition of key signaling pathways implicated in cell proliferation and survival, such as the PI3K/AKT/mTOR and MAPK pathways.[1][10]

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, highlighting the impact of structural modifications on their potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
DiarylpyrazoleCelecoxibMCF-7 (Breast)25.2 - 37.2[9]
DiarylpyrazoleCelecoxibHCT-116 (Colon)~37[9]
Pyrazole-Indole HybridCompound 7aHepG2 (Liver)Data not specified[12]
Pyrazole-Indole HybridCompound 7bHepG2 (Liver)Data not specified[12]
Pyrazole-Pyrazoline HybridCompound 9dHeLa (Cervical)23.6[13]
Pyrazole-Pyrazoline HybridCompound 9dA549 (Lung)37.59[13]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

PI3K_AKT_mTOR_Pathway cluster_cell Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Pyrazole_Derivative Pyrazole Derivative (Inhibitor) Pyrazole_Derivative->PI3K

Caption: PI3K/AKT/mTOR signaling and pyrazole inhibition.

Anti-inflammatory Activity:

The anti-inflammatory properties of pyrazole derivatives are well-documented, with celecoxib being a prominent example of a selective COX-2 inhibitor.[14] The ability to selectively inhibit COX-2 over COX-1 is a key objective in the design of anti-inflammatory drugs to minimize gastrointestinal side effects.[15]

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
DiarylpyrazoleCelecoxibCOX-115327
COX-20.045
Thymol-pyrazole hybrid8bCOX-113.6316
COX-20.043
5-LOX4.85-

Selectivity Index: A higher value indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[14]

Experimental Protocols

The validation of the biological activities of pyrazole derivatives relies on a suite of standardized in vitro and in vivo assays.

This colorimetric assay is a standard method for assessing cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Anticancer_Validation_Workflow Start Start: Novel Pyrazole Derivative Cell_Viability Cell Viability Assay (e.g., MTT) Start->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Cell_Viability->Apoptosis_Assay If active Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis_Assay->Cell_Cycle Mechanism_Study Mechanism of Action Study (e.g., Western Blot for key signaling proteins) Cell_Cycle->Mechanism_Study In_Vivo In Vivo Studies (Animal Models) Mechanism_Study->In_Vivo End End: Validated Anticancer Candidate In_Vivo->End

Caption: Workflow for validating anticancer activity.

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes.

Principle: The assay quantifies the production of prostaglandins (e.g., PGE2) from arachidonic acid by COX-1 and COX-2 enzymes. The inhibitory effect of the test compound is determined by measuring the reduction in prostaglandin levels.[15][16]

Procedure:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.[15]

  • Compound Preparation: Dissolve the pyrazole derivatives in a suitable solvent like DMSO to prepare stock solutions and subsequent serial dilutions.

  • Assay Reaction: In a 96-well plate, combine the enzyme (either COX-1 or COX-2), the test compound, and a buffer solution.

  • Pre-incubation: Allow the mixture to pre-incubate to permit the inhibitor to bind to the enzyme.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[15]

  • Reaction Termination and Detection: After a specific incubation period, stop the reaction and measure the amount of PGE2 produced using a suitable method, such as an ELISA kit.[15]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The selectivity index is then calculated as the ratio of IC50(COX-1)/IC50(COX-2).[15][16]

Spectroscopic Characterization

The structural elucidation of newly synthesized pyrazole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.[17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[19]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule.[17]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which aids in confirming the structure.[17]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides the definitive three-dimensional atomic arrangement, offering insights into bond lengths, angles, and intermolecular interactions.[1][20][21][22]

Conclusion

The pyrazole nucleus is a remarkably versatile scaffold in drug discovery. While 5-Methyl-3-phenyl-1H-pyrazol-1-amine serves as a valuable building block, the broader class of 1-amino pyrazole derivatives offers a vast chemical space for the development of potent and selective therapeutic agents. The introduction of diverse substituents onto the pyrazole core allows for the fine-tuning of their pharmacological profiles, leading to enhanced anticancer and anti-inflammatory activities. The comparative data and experimental protocols presented in this guide underscore the importance of systematic structure-activity relationship studies in the rational design of novel pyrazole-based drugs. Future research in this area will undoubtedly continue to leverage this privileged scaffold to address a wide range of therapeutic needs.

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives - Benchchem.
  • A Comparative Guide to Pyrazole Derivatives in Anti-Inflammatory Drug Discovery - Benchchem.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation - DSpace Repository.
  • X-ray crystallographic investigations of some analgetic pyrazole derivatives and their crystalline complexes - etd@IISc.
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem.
  • A Comparative Guide to the Anticancer Activity of Pyrazole Derivatives - Benchchem.
  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors - Benchchem.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - RSC Publishing.
  • A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Derivatives - Benchchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing).
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org.
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  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-3-phenyl-1H-pyrazol-1-amine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. As a substituted pyrazole amine, this compound must be handled as a hazardous chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methyl-3-phenyl-1H-pyrazol-1-amine. As a substituted pyrazole amine, this compound must be handled as a hazardous chemical. The procedures outlined below are based on established safety protocols for analogous chemical structures and are designed to ensure the safety of laboratory personnel and maintain environmental compliance.

The causality behind these protocols is rooted in the compound's inherent hazard profile. Based on data from closely related pyrazole derivatives, such as 5-Amino-3-methyl-1-phenyl-pyrazole (CAS 1131-18-6), this class of chemicals is known to be harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4] Therefore, every step, from personal protective equipment to final disposal, is designed to minimize exposure and prevent environmental release.

Part 1: Hazard Profile and Immediate Safety

Before handling or disposing of 5-Methyl-3-phenyl-1H-pyrazol-1-amine, it is critical to understand its associated hazards. This understanding informs every procedural choice we make.

Table 1: Hazard Classification for Phenylpyrazole Amines

Hazard Class Classification Rationale and Immediate Action
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[1][3] Do NOT induce vomiting if ingested. Rinse mouth and seek immediate medical attention.[1][3]
Skin Corrosion/Irritation Category 2: Causes skin irritation.[1][2][5] Avoid all skin contact. If contact occurs, wash immediately with plenty of soap and water. Remove contaminated clothing.[3]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation.[1][2][5][6] Wear certified eye protection. If contact occurs, rinse cautiously with water for several minutes.[3]

| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1][3] | Handle only in a well-ventilated area or chemical fume hood to avoid inhaling dust.[7] If inhaled, move to fresh air.[1][3] |

Part 2: Standard Operating Procedure for Disposal

Disposal is not a single action but a systematic process. This protocol ensures that the chemical waste is handled safely from the point of generation to its final destruction by a certified facility. Waste from this compound is classified as hazardous and must be managed according to federal, state, and local regulations.[1][2]

Step 1: Donning Personal Protective Equipment (PPE)

Exposure prevention is the primary goal. The following PPE is mandatory when handling 5-Methyl-3-phenyl-1H-pyrazol-1-amine for disposal.

  • Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact.[8]

  • Eye Protection: Use chemical safety goggles that conform to OSHA (29 CFR 1910.133) or European Standard (EN 166) regulations.[1][3]

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect the skin.[1][2]

  • Respiratory Protection: Not typically required for small-scale laboratory use if handled within a certified chemical fume hood. For large quantities or spill cleanup, a NIOSH/MSHA-approved respirator may be necessary.[1]

Step 2: Waste Collection and Segregation

Proper segregation is fundamental to safe and compliant chemical waste management.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for solid 5-Methyl-3-phenyl-1H-pyrazol-1-amine waste. The container must have a secure, tight-fitting lid.

  • Avoid Commingling: Do not mix this waste with non-hazardous trash or other incompatible waste streams. It is incompatible with strong oxidizing agents.[3]

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Methyl-3-phenyl-1H-pyrazol-1-amine"

    • The associated hazards (e.g., "Harmful," "Irritant")

    • The date of accumulation.

Step 3: Temporary Storage

Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. This location must be:

  • Secure and away from general laboratory traffic.

  • Separated from incompatible materials, particularly strong oxidizers.[3]

  • In a well-ventilated space.[3]

Step 4: Final Disposal

The ultimate disposal of 5-Methyl-3-phenyl-1H-pyrazol-1-amine must be conducted by a licensed and approved hazardous waste disposal company.[3][5]

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department for a scheduled waste pickup.

  • Manifesting: Ensure all required paperwork and waste manifests are completed accurately.

  • Approved Methods: The typical disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.[9]

The following diagram illustrates the decision-making workflow for the disposal process.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposition start Unwanted Material: 5-Methyl-3-phenyl-1H-pyrazol-1-amine ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal container Step 2: Place in Designated, Labeled Hazardous Waste Container ppe->container storage Step 3: Store Container in a Secure Satellite Accumulation Area container->storage check_compat Verify Segregation from Incompatible Materials (e.g., Strong Oxidizers) storage->check_compat ehs_contact Step 4: Contact EHS for Scheduled Waste Pickup check_compat->ehs_contact disposal_co Transfer to Licensed Hazardous Waste Contractor ehs_contact->disposal_co end_point Final Disposal via Permitted Incineration disposal_co->end_point

Caption: Disposal workflow for 5-Methyl-3-phenyl-1H-pyrazol-1-amine.

Part 3: Emergency Procedures - Spill Management

In the event of a spill, a calm and systematic response is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory.

  • Secure the Area: Restrict access to the spill area. If the substance is a dust and can become airborne, close the laboratory door and increase exhaust ventilation through a fume hood.[10]

  • Don Additional PPE: Wear all PPE listed in Part 2, including respiratory protection if necessary.

  • Contain the Spill: Prevent the spill from spreading. For solid spills, you can prevent dust generation by gently covering it with a plastic sheet.[2]

  • Clean Up:

    • Gently sweep or scoop up the spilled solid material. Avoid any actions that create dust.[7]

    • Use an inert absorbent material like vermiculite or cat litter for cleanup.[10]

    • Place all contaminated materials (spilled substance, absorbents, contaminated gloves) into the designated hazardous waste container.

  • Decontaminate:

    • Clean the spill area thoroughly with soap and water.[10]

    • Wipe down any contaminated equipment.

    • Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department according to your institution's policy.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage and dispose of 5-Methyl-3-phenyl-1H-pyrazol-1-amine in a manner that is safe, responsible, and fully compliant with regulatory standards.

References

  • Fisher Scientific. (2024). Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.

  • Spectrum Chemical. (2016). Safety Data Sheet: 5-Amino-3-methyl-1-phenylpyrazole.

  • Queen Mary University of London. Spill procedure: Clean-up guidance.

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole.

  • Apollo Scientific. Safety Data Sheet: 3-Amino-5-methyl-1H-pyrazole.

  • Kishida Chemical Co., Ltd. (2017). Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone).

  • TCI Chemicals. (2026). Safety Data Sheet: 3-Methyl-5-pyrazolone.

  • Labkem. (n.d.). Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone.

  • SKC Ltd. Spill Decontamination Kit for Aromatic Amines.

  • Cole-Parmer. (2005). Material Safety Data Sheet: 3-Methyl-1H-pyrazole-1-carboxamide.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70801, 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from

  • MDPI. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade. Molecules, 28(21), 7415.

  • Government of El Salvador. (2000). Special Regulation on Hazardous Substances, Waste and Hazardous Wastes.

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